Fludrocortisone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXVEMMRQDVLJB-BULBTXNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023061 | |
| Record name | Fludrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fludrocortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 140 mg/L at 25 °C, 2.24e-01 g/L | |
| Record name | FLUDROCORTISONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fludrocortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals | |
CAS No. |
127-31-1 | |
| Record name | Fludrocortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludrocortisone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludrocortisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fludrocortisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fludrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludrocortisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDROCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0476M545B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUDROCORTISONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3332 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fludrocortisone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fludrocortisone's Impact on Hippocampal Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the synthetic mineralocorticoid receptor agonist, fludrocortisone, on adult hippocampal neurogenesis. It is established that while activation of the glucocorticoid receptor (GR) can suppress the proliferation and neurogenesis of adult hippocampal progenitor cells, the stimulation of the mineralocorticoid receptor (MR) is linked to neuronal survival in the dentate gyrus.[1][2][3][4][5] this compound has emerged as a potent tool to investigate the therapeutic potential of MR activation. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to elicit these findings, and visually represents the core signaling pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts targeting hippocampal neurogenesis for the treatment of cognitive and neurodegenerative disorders.
Core Concepts: Mineralocorticoid vs. Glucocorticoid Receptor Signaling
In the hippocampus, a brain region critical for learning and memory, corticosteroids exert their influence through two main receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[1][2] While both receptors are activated by endogenous glucocorticoids, their downstream effects on neurogenesis are notably distinct. GR activation is generally associated with a reduction in adult hippocampal progenitor cell proliferation.[1][2][3][4] Conversely, MR signaling is linked to neuronal survival.[1][2][3][4] this compound is a potent MR agonist, making it a valuable compound for dissecting the specific roles of MR activation in the complex process of adult hippocampal neurogenesis.[1][2][5]
Quantitative Effects of this compound on Hippocampal Progenitor Cells
The following tables summarize the quantitative findings from a key study by Gesmundo et al. (2016), which investigated the effects of this compound on adult rat hippocampal progenitor cells (AHPs) in vitro.
Table 1: Effects of this compound on AHP Survival, Proliferation, and Apoptosis under Growth Factor Deprivation
| Treatment Condition | Cell Survival (% of Control) | Cell Proliferation (³H-thymidine incorporation, % of Control) | Apoptosis (Caspase-3 activity, % of Control) |
| Control (Normal Medium) | 100 ± 5 | 100 ± 8 | 100 ± 7 |
| Growth Factor Deprived (GFD) | 65 ± 4 | 58 ± 6 | 155 ± 12** |
| GFD + this compound (1 µM) | 88 ± 6## | 85 ± 7## | 110 ± 9## |
| GFD + this compound (1 µM) + Spironolactone (MR Antagonist, 10 µM) | 70 ± 5 | 62 ± 5 | 148 ± 11 |
| GFD + this compound (1 µM) + Dexamethasone (GR Agonist, 1 µM) | 68 ± 6 | 60 ± 7 | 150 ± 10 |
*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. GFD.
Table 2: Effects of this compound on AHP Survival and Proliferation in the Presence of Amyloid-β (1-42)
| Treatment Condition | Cell Survival (% of Control) | Cell Proliferation (³H-thymidine incorporation, % of Control) | Apoptosis (Caspase-3 activity, % of Control) |
| Control | 100 ± 6 | 100 ± 9 | 100 ± 8 |
| Amyloid-β (1-42) (1 µM) | 72 ± 5 | 65 ± 7 | 145 ± 10** |
| Amyloid-β (1-42) + this compound (1 µM) | 92 ± 7## | 88 ± 8## | 108 ± 7## |
*Data are presented as mean ± SEM. *p < 0.01 vs. Control; ##p < 0.01 vs. Amyloid-β (1-42).
Key Signaling Pathways Modulated by this compound
This compound exerts its pro-survival and proliferative effects on adult hippocampal progenitors by activating several key intracellular signaling cascades.[1][2][3] These pathways are crucial for neuronal health and plasticity.
Pro-Survival and Proliferative Signaling
This compound has been shown to activate the cAMP/PKA/CREB and PI3K/Akt/mTOR pathways.[1][2] Activation of these pathways is fundamental for promoting cell survival and proliferation. A critical downstream effect is the inactivation of Glycogen Synthase Kinase-3β (GSK-3β) through phosphorylation.[1][2] Inactivation of GSK-3β is a key event in promoting neurogenesis and neuronal survival.[1]
Caption: this compound Pro-Survival Signaling Cascade.
Counteracting Amyloid-β Induced Toxicity
In models of Alzheimer's disease-related pathology, this compound has been demonstrated to mitigate the detrimental effects of amyloid-β (Aβ) peptides.[1][2] Specifically, this compound can counteract Aβ-induced hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease, through Akt and GSK-3β-mediated signaling.[1][2][3]
Caption: this compound's Protective Role Against Aβ Toxicity.
Detailed Experimental Protocols
The following methodologies are based on the study by Gesmundo et al. (2016) and provide a framework for replicating and extending these findings.
Cell Culture of Adult Hippocampal Progenitors (AHPs)
-
Cell Line: Adult rat hippocampal progenitor cells.
-
Coating of Culture Vessels: Flasks or wells are coated with polyornithine.
-
Proliferation Medium: Stemline™ Neural Stem Cell Expansion Medium supplemented with 20 ng/ml of human basic fibroblast growth factor (b-FGF).
-
Culture Conditions: 37°C in a 5% CO₂ humidified atmosphere.
-
Experimental Conditions: For experiments involving growth factor deprivation, cells are cultured in the absence of b-FGF.
Cell Viability and Proliferation Assays
-
MTT Assay (Viability):
-
Plate AHPs in 96-well plates.
-
Treat with experimental compounds (e.g., this compound, amyloid-β) for the desired duration.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure absorbance at 570 nm.
-
-
³H-Thymidine Incorporation Assay (Proliferation):
-
Plate AHPs in 24-well plates.
-
Treat with experimental compounds.
-
During the final hours of treatment, add ³H-thymidine to each well.
-
Wash cells with phosphate-buffered saline (PBS).
-
Precipitate DNA with trichloroacetic acid (TCA).
-
Lyse cells with NaOH.
-
Measure radioactivity using a liquid scintillation counter.
-
Apoptosis Assay
-
Caspase-3 Activity Assay:
-
Culture and treat AHPs as required.
-
Lyse cells and collect the supernatant.
-
Incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the release of p-nitroaniline (pNA) by reading the absorbance at 405 nm.
-
Western Blotting for Signaling Pathway Analysis
-
Culture and treat AHPs.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-Tau, Tau).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensity and normalize to loading controls.
Caption: General Experimental Workflow for AHP Studies.
Conclusion and Future Directions
The available evidence strongly indicates that this compound, through its potent activation of the mineralocorticoid receptor, promotes the survival and proliferation of adult hippocampal progenitor cells. This is achieved via the modulation of key intracellular signaling pathways, including the cAMP/PKA/CREB and PI3K/Akt/mTOR cascades. Furthermore, this compound demonstrates neuroprotective effects in the context of amyloid-β toxicity, suggesting its potential relevance for neurodegenerative diseases.
For researchers and drug development professionals, these findings highlight the therapeutic potential of targeting the mineralocorticoid receptor to enhance hippocampal neurogenesis. Future research should focus on in vivo studies to validate these in vitro findings and to assess the impact of MR agonism on cognitive function in animal models of aging and neurodegeneration. Elucidating the full spectrum of downstream gene targets of MR activation in hippocampal progenitors will also be a critical next step in understanding the precise mechanisms of action and identifying novel therapeutic targets.
References
- 1. Frontiers | The Mineralocorticoid Agonist this compound Promotes Survival and Proliferation of Adult Hippocampal Progenitors [frontiersin.org]
- 2. The Mineralocorticoid Agonist this compound Promotes Survival and Proliferation of Adult Hippocampal Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mineralocorticoid Agonist this compound Promotes Survival and Proliferation of Adult Hippocampal Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of Brain-Derived Neurotrophic Factor and Glucocorticoid Stress in Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fludrocortisone in Auditory Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the role of fludrocortisone, a synthetic mineralocorticoid, in the field of auditory neuroscience. This compound, traditionally used for its potent mineralocorticoid activity in managing adrenal insufficiency, is gaining attention for its potential therapeutic applications in various hearing disorders. This document synthesizes current research findings, focusing on the molecular mechanisms, experimental evidence from preclinical and clinical studies, and detailed protocols relevant to its investigation. The primary mechanism of action centers on the regulation of inner ear fluid and ion homeostasis via mineralocorticoid receptors, offering a promising avenue for otoprotective and restorative therapies.
Molecular Mechanism of Action in the Auditory System
This compound exerts its effects by acting as a potent agonist for mineralocorticoid receptors (MR), which are expressed in various tissues within the cochlea, including the stria vascularis and spiral ganglion neurons.[1][2] The stria vascularis is crucial for generating the endocochlear potential, a key factor for normal hearing function.[3]
The primary function of this compound in the inner ear is the regulation of ion and fluid balance, a process critical for maintaining the unique electrochemical environment of the endolymph.[1][4] This is achieved through the modulation of ion transport proteins, most notably the Na+/K+-ATPase pump.[2][5] Activation of mineralocorticoid receptors by this compound is believed to upregulate the expression and activity of Na+/K+-ATPase, leading to increased sodium and water reabsorption and potassium secretion.[6] This action helps to maintain the high potassium concentration of the endolymph, which is essential for hair cell function and auditory signal transduction.[3]
Dysfunction in this delicate balance is implicated in several hearing pathologies, including endolymphatic hydrops (a hallmark of Meniere's disease) and some forms of age-related and autoimmune hearing loss.[4][7] By restoring ionic homeostasis, this compound may alleviate the underlying pathophysiology of these conditions.
Signaling Pathway of this compound in Cochlear Stria Vascularis
Caption: this compound signaling pathway in cochlear cells.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative findings from key studies investigating the effects of this compound and aldosterone on auditory function.
Table 1: Effect of this compound on Auditory Brainstem Response (ABR) Thresholds in MRL/MpJ-Faslpr Autoimmune Mice
| Treatment Group | Dose | Duration | Change in ABR Threshold (dB) at 2 months |
| Untreated Control | - | 2 months | Significant Elevation |
| This compound (Low Dose) | 3 µg/kg | 2 months | Effective in preventing/reversing hearing loss |
| This compound (High Dose) | 10 µg/kg | 2 months | Effective, with the lower dose showing greater effect over time |
Data synthesized from Trune & Kempton (2001) and related studies by the same group. Specific dB values for threshold shifts were not consistently provided in the abstracts, but the direction and significance of the effects were reported.[4][8]
Table 2: Comparative Efficacy of Aldosterone and Prednisolone on ABR Thresholds in MRL/MpJ-Faslpr Autoimmune Mice
| Treatment Group | Dose | Duration | Outcome on ABR Thresholds |
| Untreated Control | - | 2 months | Continued elevation |
| Aldosterone | 15 µg/kg/day | 2 months | Improved or unchanged thresholds |
| Prednisolone | 5 mg/kg/day | 2 months | Improved or unchanged thresholds |
Data from Trune, Kempton, & Kessi (2000). This study demonstrated that the mineralocorticoid aldosterone was as effective as the glucocorticoid prednisolone in reversing hearing loss in this mouse model.[9]
Table 3: Hearing Gain in Patients with Idiopathic Sensorineural Hearing Loss Treated with this compound
| Treatment Group | Dose | Duration | Average Hearing Gain (Right Ear, dB) | Average Hearing Gain (Left Ear, dB) |
| This compound | 0.1 mg/12 hours | 3 months | 9.6 | 12.8 |
| Glucocorticoid (Deflazacort) | 6 mg/12 hours | 3 months | 6.7 | 9.2 |
| Vasodilator (Nimodipine) | 30 mg/8 hours | 3 months | 4.5 | 3.0 |
| Placebo | - | 3 months | Not reported | Not reported |
Data from López-Campos et al. (2015). The study included 26 patients in the this compound group. The hearing gain was found to be significantly superior in the mineralocorticoid group.[10][11][12]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and auditory function.
Auditory Brainstem Response (ABR) Measurement in Mice
Objective: To assess the functional integrity of the auditory pathway from the cochlea to the brainstem.
Materials:
-
Anesthetized mouse (e.g., ketamine/xylazine cocktail)
-
Sound-attenuating chamber
-
Subdermal needle electrodes
-
Sound delivery system (e.g., speakers for free-field or insert earphones)
-
ABR recording hardware and software
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse and place it on a heating pad within the sound-attenuating chamber.
-
Insert subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in a distal location such as the contralateral ear or hind leg (ground).
-
Deliver acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 8, 16, 32 kHz) to the test ear.
-
Record the electrical activity from the electrodes. The signal is amplified, filtered, and averaged over multiple stimulus presentations.
-
Vary the intensity of the stimulus in descending steps (e.g., 10 dB steps) to determine the hearing threshold, which is the lowest intensity at which a discernible ABR waveform (typically Wave I-V) is present.[13][14]
Histological Analysis of Stria Vascularis Morphology
Objective: To qualitatively and quantitatively assess the structural integrity of the stria vascularis.
Materials:
-
Mouse cochlear tissue
-
Fixative (e.g., 4% paraformaldehyde)
-
Decalcifying agent (e.g., EDTA)
-
Embedding medium (e.g., paraffin or resin)
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin - H&E, Toluidine blue)
-
Light microscope
-
Image analysis software for morphometry
Procedure:
-
Euthanize the mouse and dissect the temporal bones.
-
Fix the cochleae by perilymphatic perfusion or immersion in fixative.
-
Decalcify the cochleae in EDTA solution for several days.
-
Dehydrate the tissue through a graded series of ethanol and embed in the chosen medium.
-
Section the cochleae using a microtome to obtain thin sections (e.g., 5-10 µm).
-
Mount the sections on microscope slides and stain with H&E or other relevant stains to visualize cellular structures.
-
Examine the sections under a light microscope to assess the morphology of the stria vascularis, looking for signs of atrophy, edema, or cellular damage.[15][16]
-
For quantitative analysis (morphometry), use image analysis software to measure parameters such as the cross-sectional area of the stria vascularis, the density of capillaries, and the thickness of the different cell layers.[15][17]
Visualizations
Experimental Workflow for Otoprotective Drug Screening in vivo
Caption: Workflow for in vivo otoprotective drug testing.
Logical Relationship of this compound's Therapeutic Effect
References
- 1. Conditional Ablation of Glucocorticoid and Mineralocorticoid Receptors from Cochlear Supporting Cells Reveals Their Differential Roles for Hearing Sensitivity and Dynamics of Recovery from Noise-Induced Hearing Loss [mdpi.com]
- 2. Cochlear distribution of Na,K-ATPase and corticosteroid receptors in two mouse strains with congenital hearing disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stria vascularis of cochlear duct - Wikipedia [en.wikipedia.org]
- 4. Aldosterone and prednisolone control of cochlear function in MRL/MpJ-Fas(lpr) autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na,K-ATPase expression in the mouse cochlea is not dependent on the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Dose Combination Steroids Control Autoimmune Mouse Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldosterone (mineralocorticoid) equivalent to prednisolone (glucocorticoid) in reversing hearing loss in MRL/MpJ-Fas1pr autoimmune mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study on Efficacy of Fludrocortisones versus Glucocorticoids and Vasodilators in the Treatment of Idiopathic Sensorineural Cochlear Hearing Loss [scirp.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Estimation of Volume of Stria Vascularis and the Length of Its Capillaries in the Human Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. A morphometric technique for analysis of cochlear vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Fludrocortisone's Impact on Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of how fludrocortisone, a synthetic corticosteroid, influences the permeability of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular pathways.
Quantitative Impact of Corticosteroids on BBB Permeability
Corticosteroids, including this compound and hydrocortisone, have been shown to enhance the barrier properties of the BBB. This effect is primarily achieved by modulating the expression of tight junction proteins, which are critical for maintaining the integrity of the barrier.
| Experimental Model | Corticosteroid & Concentration | Key Permeability Metric | Result | Reference |
| Murine brain capillary endothelial (cEND) cells | Hydrocortisone (110 nM) | Permeability to 4 kDa FITC-dextran | Significant decrease in permeability compared to control. | [2] |
| Murine brain capillary endothelial (cEND) cells | Hydrocortisone (10-6 M) | Occludin mRNA expression | Upregulation detected after 24 hours of treatment. | [2] |
| Human brain microvascular endothelial cell line (hCMEC/D3) | Glucocorticoids | Transendothelial Electrical Resistance (TEER) | More than threefold enhancement. | [3] |
| Human brain microvascular endothelial cell line (hCMEC/D3) | Glucocorticoids | Occludin protein expression | 2.75 ± 0.04-fold induction. | [3] |
| Human brain microvascular endothelial cell line (hCMEC/D3) | Glucocorticoids | Claudin-5 protein expression | Up to 2.32 ± 0.11-fold induction. | [3] |
| Primary retinal endothelial cells | Hydrocortisone (500 ng/ml) | Claudin-5 protein content | Approximately 2.5-fold increase after 24 hours. | [4] |
Signaling Pathways of this compound at the BBB
This compound exerts its effects on the BBB primarily through the glucocorticoid receptor (GR), and to a lesser extent, the mineralocorticoid receptor (MR), to which it is a potent agonist.[5][6] The predominant pathway for enhancing BBB integrity involves the genomic action of the GR.
Glucocorticoid Receptor-Mediated Enhancement of Tight Junctions
Upon binding to a corticosteroid like this compound, the GR translocates to the nucleus. There, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2][7] This binding event initiates the transcription of genes encoding key tight junction proteins, such as occludin and claudin-5.[2][3][4] The subsequent increase in the protein levels of occludin and claudin-5 reinforces the tight junctions between the endothelial cells of the BBB, leading to decreased paracellular permeability.[7]
Experimental Protocols
This section details common methodologies used to assess the impact of this compound on BBB permeability.
In Vitro Measurement of Transendothelial Electrical Resistance (TEER)
TEER is a widely used method to measure the integrity of tight junction dynamics in cell culture models of the BBB.[8]
Protocol:
-
Cell Culture: Brain microvascular endothelial cells (e.g., hCMEC/D3) are seeded on a semipermeable filter insert (e.g., Transwell®) that separates two compartments, an apical (blood side) and a basolateral (brain side) chamber.[8][9]
-
Treatment: Once the cells form a confluent monolayer, they are treated with varying concentrations of this compound in the culture medium.
-
Measurement: A specialized voltmeter with an electrode pair is used. One electrode is placed in the apical chamber and the other in the basolateral chamber. The electrical resistance across the cell monolayer is then measured.
-
Data Analysis: TEER values are typically reported in Ω·cm². An increase in TEER corresponds to a tightening of the paracellular barrier and decreased permeability.[8]
In Vitro Permeability Assay with Tracers
This method quantifies the passage of molecules of different sizes across an in vitro BBB model.
Protocol:
-
Cell Culture: Similar to the TEER protocol, brain endothelial cells are cultured on filter inserts.
-
Treatment: The cell monolayer is treated with this compound.
-
Tracer Application: A tracer molecule of a specific molecular weight (e.g., fluorescein-labeled dextran) is added to the apical chamber.[2]
-
Sampling: At various time points, samples are collected from the basolateral chamber.
-
Quantification: The concentration of the tracer in the basolateral samples is measured using a plate reader (for fluorescent tracers).
-
Data Analysis: The permeability coefficient is calculated to determine the rate of tracer passage across the monolayer. A lower permeability coefficient indicates a less permeable barrier.
In Vivo Measurement of BBB Permeability using Evans Blue
The Evans Blue assay is a common in vivo method to assess BBB integrity in animal models.[10]
Protocol:
-
Animal Model: A suitable animal model (e.g., mouse) is administered this compound for a specified duration.
-
Evans Blue Injection: Evans Blue dye, which binds to serum albumin, is injected intravenously. Under normal conditions, the Evans Blue-albumin complex cannot cross the BBB.[10]
-
Circulation and Perfusion: The dye is allowed to circulate for a defined period. The animal is then anesthetized and perfused with saline to remove the dye from the vasculature.
-
Brain Extraction and Homogenization: The brain is removed, and specific regions are dissected and homogenized.
-
Dye Extraction and Quantification: The Evans Blue dye is extracted from the brain tissue using a solvent (e.g., formamide). The amount of extravasated dye is then quantified by measuring its absorbance using a spectrophotometer.
-
Data Analysis: Higher absorbance values in the brain homogenate correspond to increased BBB permeability.[10]
Western Blotting for Tight Junction Proteins
This technique is used to quantify the expression levels of specific proteins, such as occludin and claudin-5.
Protocol:
-
Cell or Tissue Lysis: Brain endothelial cells (from in vitro experiments) or brain tissue (from in vivo studies) are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the tight junction proteins of interest (e.g., anti-occludin, anti-claudin-5).
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, and the resulting signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin) to determine relative protein expression levels.
Conclusion
The available evidence strongly indicates that this compound, acting primarily through the glucocorticoid receptor, enhances the integrity of the blood-brain barrier. This is achieved by upregulating the expression of key tight junction proteins, namely occludin and claudin-5. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other corticosteroids on BBB permeability. For drug development professionals, understanding these mechanisms is crucial for designing novel therapeutic strategies that can either modulate BBB permeability to improve drug delivery to the central nervous system or to restore barrier function in pathological conditions. Further research is warranted to fully elucidate the dose-response relationship of this compound on the BBB and the specific role of the mineralocorticoid receptor in this context.
References
- 1. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occludin as direct target for glucocorticoid-induced improvement of blood–brain barrier properties in a murine in vitro system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of hydrocortisone and TNFα on tight junction proteins in an in vitro model of the human blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUCOCORTICOIDS INDUCE TRANSACTIVATION OF TIGHT JUNCTION GENES OCCLUDIN AND CLAUDIN-5 IN RETINAL ENDOTHELIAL CELLS VIA A NOVEL CIS-ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing Anti-Inflammation and Neurorepair: The Role of Mineralocorticoid Receptor in Regulating Microglial Phenotype Switching After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain mineralocorticoid receptor in health and disease: From molecular signalling to cognitive and emotional function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. ane.pl [ane.pl]
- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 10. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay | Springer Nature Experiments [experiments.springernature.com]
Fludrocortisone regulation of ion channel expression
An In-Depth Technical Guide to the Regulation of Ion Channel Expression by Fludrocortisone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent synthetic mineralocorticoid, is a critical therapeutic agent for managing conditions involving adrenocortical insufficiency. Its primary physiological effects—sodium retention, potassium excretion, and blood pressure elevation—are fundamentally mediated by its intricate regulation of ion channel and transporter expression and activity in target epithelial tissues, most notably the kidney. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, with a focus on the core signaling pathways, downstream effects on key ion channels such as the Epithelial Sodium Channel (ENaC), the Na+/K+-ATPase, and the Renal Outer Medullary Potassium Channel (ROMK), and the experimental methodologies employed to elucidate these processes.
Core Signaling Pathway: The Mineralocorticoid Receptor Cascade
This compound exerts its primary effects through a genomic mechanism initiated by its binding to the intracellular Mineralocorticoid Receptor (MR).[1][2][3] As a highly lipid-soluble steroid, this compound passively diffuses across the cell membrane into the cytoplasm of target cells.[4]
-
Receptor Binding and Activation: In the cytoplasm, this compound binds to the MR, which is typically part of a multiprotein complex that keeps it in an inactive state. This binding induces a conformational change, causing the dissociation of chaperone proteins like heat shock proteins.
-
Nuclear Translocation: The activated this compound-MR complex then translocates into the nucleus.[5]
-
Transcriptional Regulation: Within the nucleus, the complex functions as a ligand-dependent transcription factor. It binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.
-
Induction of Aldosterone-Induced Proteins: This binding initiates the transcription and subsequent translation of key "early-response" aldosterone-induced proteins. A critical mediator in this pathway is the Serum and Glucocorticoid-inducible Kinase 1 (SGK1).[6][7][8]
Caption: this compound genomic signaling pathway.
Regulation of Specific Ion Channels
The proteins synthesized in response to this compound stimulation directly and indirectly modulate the expression, localization, and activity of several crucial ion channels and transporters.
Epithelial Sodium Channel (ENaC)
ENaC is a primary target of the this compound/aldosterone signaling pathway and is critical for sodium reabsorption in the distal nephron of the kidney.[6][9] this compound increases the number and activity of ENaC at the apical membrane of principal cells.[2][5] This is achieved through a dual mechanism:
-
Increased Gene Expression: The this compound-MR complex can directly increase the transcription of the genes encoding ENaC subunits.[10][11]
-
Reduced Channel Degradation (The SGK1/Nedd4-2 Pathway): This is the predominant mechanism for rapid regulation.
-
The ubiquitin-protein ligase Nedd4-2 binds to PY motifs on the C-termini of ENaC subunits, marking them for ubiquitination and subsequent endocytosis and degradation.[7][12]
-
SGK1, induced by this compound, phosphorylates Nedd4-2 at specific serine residues.[13][14]
-
This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester Nedd4-2, preventing it from interacting with and ubiquitinating ENaC.[7]
-
The net result is a decreased rate of ENaC retrieval from the membrane, leading to a higher density of active channels at the cell surface and increased sodium reabsorption.[12][14]
-
Caption: SGK1/Nedd4-2 pathway regulating ENaC density.
Na+/K+-ATPase (Sodium-Potassium Pump)
This compound also increases the density of the Na+/K+-ATPase pump on the basolateral side of renal tubule cells.[1] This pump is essential for maintaining the sodium gradient that drives ENaC-mediated reabsorption. By actively transporting three sodium ions out of the cell in exchange for two potassium ions into the cell, it keeps intracellular sodium concentrations low, favoring passive sodium entry through apical ENaC. The upregulation of Na+/K+-ATPase is also a genomic effect, resulting from increased transcription and translation stimulated by the this compound-MR complex.[1]
Renal Outer Medullary Potassium Channel (ROMK)
ROMK channels are responsible for potassium secretion in the distal nephron.[15] Aldosterone, and by extension this compound, has been shown to increase the mRNA expression of several ROMK isoforms (ROMK2, 3, and 6) in the rat kidney.[16] This transcriptional upregulation ensures that as sodium is reabsorbed, potassium is efficiently secreted into the tubular fluid, maintaining electrolyte homeostasis.
Quantitative Data on Steroid Hormone Regulation of Ion Channels
Direct quantitative data for this compound's effect on ion channel expression is sparse in the literature. However, studies using aldosterone (the natural mineralocorticoid) and dexamethasone (a synthetic glucocorticoid that can also activate the MR) provide valuable insights into the magnitude of these effects.
| Steroid Hormone | Target Ion Channel/Transporter | Tissue/Model | Effect on Abundance | Reference |
| Dexamethasone | αENaC (protein) | Rat Kidney | 2.26 ± 0.04-fold increase | [10][11] |
| Dexamethasone | Na+/H+ exchanger 3 (NHE3) | Rat Kidney | 1.36 ± 0.07-fold increase | [11] |
| Dexamethasone | Na+-K+-2Cl− cotransporter 2 (NKCC2) | Rat Kidney | 1.49 ± 0.07-fold increase | [11] |
| Dexamethasone | Na-Cl cotransporter (NCC) | Rat Kidney | 1.72 ± 0.08-fold increase | [11] |
| Aldosterone | ROMK2, 3, 6 (mRNA) | Rat Kidney | Significant increase | [16] |
Key Experimental Protocols
The elucidation of this compound's regulatory pathways relies on a suite of molecular and physiological techniques.
Quantifying Gene and Protein Expression
-
Real-Time Quantitative PCR (RT-qPCR): This technique is used to measure the relative abundance of mRNA transcripts for specific ion channel subunits (e.g., SCNNA1, SCNNB1, SCNNG1 for ENaC; KCNJ1 for ROMK). Total RNA is extracted from control and this compound-treated cells or tissues, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA.
-
Western Blotting: This method quantifies the total amount of a specific protein. Cell or tissue lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the ion channel subunit of interest (e.g., anti-αENaC). A secondary antibody conjugated to an enzyme or fluorophore allows for detection and quantification.
-
Cell Surface Biotinylation: To specifically measure the abundance of ion channels at the plasma membrane, live cells are treated with a membrane-impermeable biotinylation reagent.[10] After treatment, cells are lysed, and biotinylated (i.e., cell surface) proteins are captured using streptavidin-coated beads. The captured proteins are then eluted and analyzed by Western blotting. This is crucial for distinguishing changes in surface expression from changes in total protein levels.
Measuring Ion Channel Function
-
Patch-Clamp Electrophysiology: Considered the gold standard, this technique directly measures the ionic currents flowing through channels.[17][18] In the whole-cell configuration, a micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the total current from all channels on the cell. It can be used to measure amiloride-sensitive currents to specifically quantify ENaC activity.[10]
-
Fluorescence-Based Ion Flux Assays: These are higher-throughput methods suitable for screening. Cells are loaded with fluorescent dyes that are sensitive to the concentration of specific ions (e.g., sodium-sensitive dyes like Sodium Green) or to changes in membrane potential.[18][19] Following stimulation, the change in fluorescence intensity is measured with a plate reader or microscope, providing an indirect measure of ion channel activity.[19][20]
Investigating Molecular Interactions
-
Co-Immunoprecipitation (Co-IP): This technique is used to verify protein-protein interactions in vivo.[14] A cell lysate is incubated with an antibody that specifically targets a "bait" protein (e.g., SGK1). The antibody-bait complex, along with any interacting "prey" proteins (e.g., Nedd4-2), is captured on beads. The captured proteins are then analyzed by Western blotting to confirm the presence of the prey protein.
-
Chromatin Immunoprecipitation (ChIP): This method demonstrates the direct binding of a transcription factor (like the MR) to a specific DNA sequence (like an HRE) in the context of chromatin.[21] Cells are treated to cross-link proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest (MR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by PCR or sequencing.
Caption: Experimental workflow for studying this compound effects.
Conclusion
This compound meticulously orchestrates the expression and activity of key ion channels to maintain sodium and potassium homeostasis and regulate blood pressure. The core mechanism involves the activation of the mineralocorticoid receptor, leading to the transcriptional upregulation of aldosterone-induced proteins, most notably SGK1. This kinase plays a pivotal role by inhibiting the Nedd4-2-mediated degradation of ENaC, thereby increasing sodium reabsorption. Concurrently, this compound promotes the expression of the basolateral Na+/K+-ATPase to maintain the necessary ionic gradients and the apical ROMK channel to facilitate potassium secretion. A thorough understanding of these molecular pathways, verified through the detailed experimental protocols described herein, is essential for researchers and drug development professionals working to refine therapies for electrolyte disorders and hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. The expanding class of mineralocorticoid receptor modulators: New ligands for kidney, cardiac, vascular, systemic and behavioral selective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Aldosterone-Regulated Sodium Transport and Blood Pressure [frontiersin.org]
- 7. Interaction of Serum- and Glucocorticoid Regulated Kinase 1 (SGK1) with the WW-Domains of Nedd4-2 Is Required for Epithelial Sodium Channel Regulation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The epithelial sodium channel (ENaC): Mediator of the aldosterone response in the vascular endothelium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of epithelial Na+ channels by adrenal steroids: mineralocorticoid and glucocorticoid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Frontiers | Nedd4-2 and the Regulation of Epithelial Sodium Transport [frontiersin.org]
- 13. SGK1/Nedd4-2 signaling pathway regulates the activity of human organic anion transporters 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of distal nephron K+ channels (ROMK) mRNA expression by aldosterone in rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ion Channel Detection - Creative Bioarray [ionschannel.com]
- 18. What are Ion Channels, Membrane Potential | Molecular Devices [moleculardevices.com]
- 19. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Ion Indicators and Ion Channels Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Aldosterone Mediated Regulation of Epithelial Sodium Channel (ENaC) Subunits in the Rat Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Subcutaneous Fludrocortisone Administration in Mice: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – This document provides a comprehensive guide for the subcutaneous administration of fludrocortisone in mouse models, intended for researchers, scientists, and drug development professionals. These application notes and protocols detail the necessary procedures, from preparation to monitoring, to ensure consistent and reliable experimental outcomes.
Introduction
This compound, a potent synthetic mineralocorticoid, is a valuable tool in biomedical research for modeling various physiological and pathological states. Its primary action is mediated through the mineralocorticoid receptor (MR), leading to sodium and water retention and potassium excretion.[1] This activity makes it instrumental in studies related to hypertension, cardiovascular disease, and fluid-electrolyte balance.
Applications in Mouse Models
Subcutaneous administration of this compound in mice is utilized across a range of research areas:
-
Cardiovascular Research: To induce hypertension and study its effects on the heart and vasculature. This includes modeling aortic pathologies such as aneurysms and dissection.[2][3]
-
Renal and Fluid Balance Studies: To investigate the mechanisms of sodium and water retention and their impact on renal function and overall fluid homeostasis.[4]
-
Neuroscience: To explore the role of mineralocorticoid receptors in the brain, including their influence on neuronal activity and behavior.
-
Endocrinology: To model conditions of mineralocorticoid excess and to study the interplay between the renin-angiotensin-aldosterone system (RAAS) and other hormonal pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the subcutaneous administration of this compound in mice.
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration in Humans)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [1][5] |
| Plasma Half-life | 1 - 3.5 hours | [5] |
| Biological Half-life | 18 - 36 hours | [6] |
Note: Specific pharmacokinetic data for subcutaneous administration in mice is limited. The provided data is based on oral administration in humans and should be used as a general reference.
Table 2: Reported Dosages and Effects of Subcutaneous this compound in Mice
| Dosage | Vehicle | Duration | Key Effects Observed | Reference |
| 12 mg/kg/day | 85% PEG-400 + 15% DMSO | 28 days | Increased systolic blood pressure, induction of aortic pathologies. | [2][3] |
| 5, 10, 25 mg/kg (single or repeated injections) | Sesame Oil | Variable | Dose-dependent increases in water and sodium intake. | [4] |
Table 3: Quantitative Effects on Physiological Parameters in Mice
| Parameter | Dosage | Change Observed | Reference |
| Systolic Blood Pressure | 12 mg/kg/day | Significant increase compared to vehicle. | [2] |
| Water Intake (24h) | 25 mg/kg (single injection) | Increased from ~3.5 ml to ~7.0 ml. | [4] |
| 1.8% Saline Intake (24h) | 25 mg/kg (single injection) | Increased from ~0.7 ml to ~1.7 ml. | [4] |
Experimental Protocols
Preparation of this compound Suspension
Materials:
-
This compound acetate (powder)
-
Sesame oil (sterile) or a mixture of 85% Polyethylene glycol 400 (PEG-400) and 15% Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
Procedure for Sesame Oil Suspension:
-
Weigh the required amount of this compound acetate powder.
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of sterile sesame oil to achieve the desired concentration (e.g., 0.5–2.5 mg/100 µl).
-
Suspend the powder in the oil by sonication followed by vortexing until a uniform suspension is achieved.
Procedure for PEG-400/DMSO Solution:
-
Prepare a vehicle solution of 85% PEG-400 and 15% DMSO.
-
Dissolve the this compound acetate powder in the vehicle to the desired final concentration (e.g., for implantation of osmotic pumps).
Subcutaneous Injection Procedure
Materials:
-
Prepared this compound suspension/solution
-
Sterile syringes (e.g., 0.5-1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or other skin disinfectant
-
Animal restrainer (optional)
Procedure:
-
Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.
-
Disinfect the injection site (e.g., the dorsal midline between the scapulae or the flank) with 70% ethanol.
-
Insert the needle bevel-up into the base of the tented skin, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the suspension slowly.
-
Withdraw the needle and gently massage the injection site for a few seconds to aid dispersion and prevent reflux of the viscous solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is through the activation of the mineralocorticoid receptor, a nuclear hormone receptor.
Caption: this compound signaling pathway.
The experimental workflow for a typical study involving subcutaneous this compound administration is outlined below.
Caption: Experimental workflow for this compound studies.
Animal Monitoring and Welfare
Continuous and careful monitoring of animals is crucial to ensure their welfare and the integrity of the experimental data.
Potential Adverse Effects:
-
Hypertension: A primary and expected effect of this compound administration.
-
Aortic Pathologies: Including aortic rupture, which can lead to sudden death.[2]
-
Fluid and Electrolyte Imbalance: Signs may include edema or dehydration.
-
General Signs of Distress: Lethargy, ruffled fur, hunched posture, and weight loss.[4]
Monitoring Protocol:
-
Daily Health Checks: Visually inspect animals for any signs of distress.
-
Body Weight: Measure at baseline and at regular intervals (e.g., weekly or more frequently if concerns arise). A significant weight loss (e.g., >15-20%) may necessitate intervention or euthanasia.
-
Blood Pressure: Monitor regularly using a non-invasive tail-cuff system, especially in studies where hypertension is a key endpoint.
-
Water and Food Intake: Quantify daily intake if relevant to the study, as significant changes can indicate adverse effects.
-
Humane Endpoints: Establish clear criteria for humane endpoints before the study begins. These may include excessive weight loss, severe lethargy, signs of pain, or the development of significant aortic abnormalities detected by imaging.
Conclusion
Subcutaneous administration of this compound is a robust method for inducing mineralocorticoid-related effects in mouse models. Adherence to the detailed protocols for preparation, administration, and diligent monitoring outlined in these application notes will contribute to the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane Glucocorticoid Receptor Activation Induces Proteomic Changes Aligning with Classical Glucocorticoid Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols: Dose-Response Analysis of Fludrocortisone in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids are three-dimensional (3D) cell culture systems that mimic the key structural and functional characteristics of in vivo organs. Their ability to recapitulate tissue-specific physiology makes them powerful tools for disease modeling and drug screening. This document provides a detailed protocol for conducting a dose-response analysis of Fludrocortisone using organoid models. This compound is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity, used clinically for treating adrenal insufficiency.[1][2][3] Understanding its effects in a controlled, organ-specific 3D environment can provide valuable insights into its mechanism of action and potential therapeutic applications.
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response analysis of this compound on intestinal organoids. These tables are provided as a template for presenting experimental findings.
Table 1: Effect of this compound on Organoid Viability
| This compound Concentration (nM) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 10 | 95.3 | ± 5.1 |
| 100 | 88.7 | ± 6.3 |
| 1000 (1 µM) | 75.2 | ± 7.1 |
| 10000 (10 µM) | 58.9 | ± 8.5 |
Table 2: IC50 of this compound in Intestinal Organoids
| Parameter | Value |
| IC50 | 8.5 µM |
Experimental Protocols
This section details the methodologies for the key experiments involved in the dose-response analysis of this compound in organoid models.
Protocol 1: Organoid Culture and Maintenance
This protocol is adapted from established methods for culturing intestinal organoids.[4][5]
Materials:
-
Human intestinal organoids
-
Matrigel® Matrix
-
IntestiCult™ Organoid Growth Medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Gentle Cell Dissociation Reagent
-
24-well and 96-well culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid pellet in 1 mL of IntestiCult™ Organoid Growth Medium.
-
Mix the organoid suspension with Matrigel® at a 1:2 ratio (organoid suspension:Matrigel®).
-
Plate 50 µL domes of the Matrigel®-organoid mixture into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes.
-
Gently add 500 µL of IntestiCult™ Organoid Growth Medium to each well.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days by dissociating the Matrigel® domes and breaking down the organoids mechanically or enzymatically.
Protocol 2: Dose-Response Analysis of this compound
This protocol outlines the steps for treating organoids with varying concentrations of this compound and assessing their viability.[6][7]
Materials:
-
Mature intestinal organoids in 24-well plates
-
This compound stock solution (in DMSO)
-
IntestiCult™ Organoid Growth Medium
-
96-well white, clear-bottom plates
-
CellTiter-Glo® 3D Cell Viability Assay
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in IntestiCult™ Organoid Growth Medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Harvest mature organoids from the 24-well plate by dissociating the Matrigel® domes.
-
Break the organoids into smaller fragments by gentle pipetting.
-
Count the organoid fragments and adjust the concentration to approximately 100-200 fragments per 50 µL of Matrigel®.
-
Seed 50 µL of the organoid-Matrigel® suspension into each well of a 96-well plate.
-
Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.[7]
-
After the incubation period, perform a cell viability assay using the CellTiter-Glo® 3D Cell Viability Assay kit according to the manufacturer's instructions.[6]
-
Briefly, add 100 µL of the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key processes.
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
- 1. This compound | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
Application Notes: Fludrocortisone as a Mineralocorticoid Receptor Agonist in Cognitive Function Research
Fludrocortisone is a potent synthetic corticosteroid with high mineralocorticoid activity, primarily acting as an agonist at the mineralocorticoid receptor (MR).[1] These receptors are densely expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex, which are integral to memory and executive functions.[2][3] This targeted action makes this compound a valuable pharmacological tool for researchers investigating the role of MR-mediated signaling in cognitive health and disease.
The primary application of this compound in this context is to probe the effects of high MR occupation on various cognitive domains.[4][5] Studies have demonstrated that stimulating MRs with this compound can influence verbal memory, executive function, and working memory.[2][6] The effects, however, can be dependent on the specific cognitive task and the study population, highlighting the nuanced role of MR signaling.[6] For instance, while this compound has been shown to improve verbal memory in healthy individuals and patients with major depression, it has also been observed to impair it in individuals with Borderline Personality Disorder.[2][6]
Furthermore, this compound administration provides a method to study the downstream effects of MR activation, including the modulation of the hypothalamic-pituitary-adrenal (HPA) axis.[3][7] Its use can help elucidate the complex interplay between corticosteroid receptors and cognitive performance in both healthy and clinical populations.
Mechanism of Action: Signaling Pathway
This compound readily crosses the blood-brain barrier and binds to cytoplasmic MRs in the brain.[1] This agonist-receptor complex translocates to the nucleus to regulate gene expression. Additionally, non-genomic, membrane-bound MRs are involved in rapid cognitive effects, potentially by promoting glutamate release in the hippocampus and prefrontal cortex.[3] MR stimulation also plays a role in the negative feedback regulation of the HPA axis.[3]
Caption: this compound activates MR, leading to cognitive modulation.
Quantitative Data Summary
The following table summarizes key quantitative findings from representative studies using this compound to investigate cognitive function.
| Study (Author, Year) | Population | Study Design | This compound Dose | Key Cognitive Outcomes | Other Significant Findings |
| Schultebraucks et al., 2015[4] | 30 Patients with Primary Adrenal Insufficiency | Repeated-measures, within-subject | Daily therapeutic dose (skipped for one session) | Improved verbal memory (p=0.046). Trend-level improvements in attention (Number-Combination Test, p=0.074) and executive function (Stroop Task, p=0.068).[4] | Mood state was significantly better during high MR occupation (p=0.023).[8] |
| Otte et al., 2015[2] | 24 Depressed Patients, 24 Healthy Controls | Randomized, double-blind, within-subject crossover | 0.4 mg (single dose) | Improved verbal memory and executive function across both groups. No effect on visuospatial memory or psychomotor speed.[2] | This compound decreased salivary cortisol secretion. Cortisol inhibition correlated with verbal memory performance.[2][3] |
| Wingenfeld et al., 2015[6] | 39 Women with Borderline Personality Disorder (BPD), 39 Healthy Controls | Randomized, placebo-controlled, within-subject crossover | 0.4 mg (single dose) | Impaired verbal and visuospatial memory in BPD patients (significant group x treatment interaction). Improved working memory in both groups.[6] | Highlights population-specific differential effects of MR stimulation on cognition.[6] |
| Belvederi et al., 2010[7] | 14 Patients with Psychotic Major Depression (PMD), 16 Non-Psychotic, 19 Healthy Controls | Pre-post administration | 0.5 mg (single dose) | Not a primary cognitive study, but assessed HPA axis response. | PMDs showed diminished cortisol suppression (impaired HPA feedback) in response to this compound compared to controls.[7] |
Experimental Protocols
The following sections provide a generalized protocol for conducting a cognitive function study using this compound, based on methodologies from the cited literature.[2][4][6]
Study Design: Within-Subject Crossover
A randomized, double-blind, placebo-controlled, within-subject crossover design is a robust methodology for these studies.[2][6] This design minimizes inter-individual variability, as each participant serves as their own control.
Caption: Crossover design workflow for a this compound study.
Protocol Details
A. Participant Selection:
-
Define clear inclusion/exclusion criteria based on the research question (e.g., healthy volunteers, patients with a specific clinical diagnosis).[2][6]
-
Screen for contraindications to this compound, such as hypertension or hypokalemia.[1]
-
For clinical populations, ensure medication is stable or participants are medication-free for a defined period prior to the study.[2][6]
B. Drug Administration:
-
Dosage: A single oral dose of 0.4 mg is commonly used in studies with healthy or depressed individuals.[2][3] Doses up to 0.5 mg have been used for HPA axis studies.[7] For patients with adrenal insufficiency, the protocol may involve withholding their daily maintenance dose (e.g., 0.1-0.2 mg).[1][4]
-
Placebo: Use an identical-appearing placebo for the control condition.
-
Timing: Administer the drug/placebo at a set time before cognitive testing. Considering this compound's Tmax is 0.5-2 hours, testing should be timed to coincide with peak plasma concentration.[1] For example, administer the drug 90-120 minutes before the cognitive battery begins.
C. Cognitive Assessment Battery:
-
Select validated neuropsychological tests targeting specific cognitive domains. To minimize learning effects in crossover designs, use parallel versions of the tests for each session.[4]
| Cognitive Domain | Specific Test Example | Description |
| Verbal Learning & Memory | Auditory-Verbal Learning Test (AVLT)[4] | Assesses immediate recall, learning over trials, and delayed recall of a word list. |
| Visuospatial Memory | Rey-Osterrieth Complex Figure (ROCF) Test[4] | Participants copy a complex geometric figure and then reproduce it from memory. |
| Working Memory | Digit Span Task (from WAIS)[4] | Measures verbal working memory by asking participants to repeat sequences of numbers forwards and backwards. |
| Executive Function & Attention | Stroop Interference Task[4] | Evaluates cognitive flexibility and selective attention by measuring the ability to name the ink color of a color word when there is a mismatch (e.g., the word "BLUE" printed in red ink). |
D. Physiological and Biomarker Measurements:
-
Blood Pressure: Measure systolic and diastolic blood pressure at baseline, and immediately before and after cognitive testing, as this compound can cause hypertension.[1][4]
-
Cortisol Levels: Collect saliva or serum samples at timed intervals (e.g., every 60 minutes) following drug administration to measure cortisol suppression and assess HPA axis feedback inhibition.[2][7]
Data Analysis
-
For crossover designs, use paired t-tests or repeated-measures ANOVA to compare cognitive scores and physiological measures between the this compound and placebo conditions.
-
Use correlation analyses to explore relationships between physiological changes (e.g., degree of cortisol suppression) and cognitive performance.[2]
Logical Relationships in this compound Cognitive Effects
The cognitive effects of MR stimulation are not uniform across all domains or populations. The diagram below illustrates the differential outcomes observed in the literature.
Caption: this compound's cognitive impact varies by domain and population.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. Mineralocorticoid Receptor Stimulation Improves Cognitive Function and Decreases Cortisol Secretion in Depressed Patients and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of mineralocorticoid receptor stimulation via this compound on memory in women with borderline personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mineralocorticoid receptor agonist, this compound, differentially inhibits pituitary-adrenal activity in humans with psychotic major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of this compound in Cognition and Mood in Patients with Primary Adrenal Insufficiency (Addison's Disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Fludrocortisone Effects on Gene Expression via qPCR
References
- 1. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reactome | NR3C2 binds this compound [reactome.org]
- 5. Angiotensin II and aldosterone regulate gene transcription via functional mineralocortocoid receptors in human coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Aldosterone-Regulating Receptors and Aldosterone-Driver Somatic Mutations [frontiersin.org]
- 10. Gene expression profiles in aldosterone-producing adenomas and adjacent adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Gonadotropin inhibitory hormone downregulates steroid hormone secretion and genes expressions in duck granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Situ Hybridization for Localizing Fludrocortisone-Responsive Transcripts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid activity, functioning as an agonist for the mineralocorticoid receptor (MR).[1] Upon binding to the cytoplasmic MR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2] This regulation of gene expression underlies the therapeutic effects of this compound, which is primarily used in the management of adrenocortical insufficiency (Addison's disease) and salt-losing adrenogenital syndrome. The key physiological effects of this compound, mediated by these transcriptional changes, include increased sodium and water retention and increased potassium excretion.[1]
Understanding the spatial and temporal expression patterns of this compound-responsive transcripts is crucial for elucidating its mechanism of action, identifying target tissues and cell types, and assessing off-target effects. In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific mRNA sequences within the morphological context of a tissue section.[3] This technique provides valuable insights into which cells are responding to this compound and the heterogeneity of this response within a tissue.
This application note provides detailed protocols for chromogenic in situ hybridization (CISH) and fluorescence in situ hybridization (FISH) to localize key this compound-responsive transcripts, such as the epithelial sodium channel (ENaC) subunits and serum- and glucocorticoid-regulated kinase 1 (SGK1).
Key this compound-Responsive Transcripts
Epithelial Sodium Channel (ENaC): ENaC is a key mediator of sodium transport in epithelial tissues, particularly in the kidney, colon, and lung.[4] this compound upregulates the expression of the genes encoding the α, β, and γ subunits of ENaC, leading to increased sodium reabsorption.[1] ISH can be used to visualize the cellular distribution of ENaC subunit mRNAs in these target tissues.[3]
Serum- and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is an early response gene that is rapidly and robustly induced by mineralocorticoids like this compound.[5][6] SGK1, in turn, regulates the activity of ENaC and other ion transporters.[7][8] The expression of SGK1 mRNA is a sensitive marker of mineralocorticoid receptor activation, and its localization by ISH can pinpoint the primary cellular targets of this compound.[5][6]
Data Presentation
The following table summarizes quantitative data from an in situ hybridization study on the upregulation of SGK1 mRNA in the mouse kidney following aldosterone administration. Aldosterone is a natural mineralocorticoid with a mechanism of action similar to this compound. The data demonstrates the dose- and time-dependent induction of a key this compound-responsive transcript.
| Treatment Group | Duration | Fold Increase in SGK1 mRNA (vs. Control) | Tissue Region |
| Aldosterone (150 µg/kg injection) | 3 hours | 1.8 | Distal Nephron |
| Low Sodium Diet (0.03%) | 6 days | Variable, with stimulated tubules first appearing in the cortex | Cortex |
| Aldosterone Infusion (50 µg/kg/day) | 6 days | Progressive induction downwards from the cortex | Cortex and Outer Medulla |
| Aldosterone Infusion (150 µg/kg/day) | 6 days | Strong stimulation throughout the outer medulla | Outer Medulla |
| Aldosterone Infusion (750 µg/kg/day) | 6 days | Ceiling of eightfold elevation | Outer Medulla |
Data adapted from Loffing et al., 2001.[5][6]
Experimental Protocols
Detailed methodologies for chromogenic and fluorescence in situ hybridization are provided below. These protocols are optimized for the detection of ENaC and SGK1 mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Chromogenic In Situ Hybridization (CISH) for ENaC and SGK1 mRNA
This protocol utilizes digoxigenin (DIG)-labeled probes and an alkaline phosphatase-conjugated anti-DIG antibody for colorimetric detection.
Materials:
-
FFPE tissue sections (4-6 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
DEPC-treated water
-
Proteinase K
-
Prehybridization buffer
-
Hybridization buffer
-
DIG-labeled antisense RNA probes for ENaC subunits or SGK1
-
Stringent wash buffers (e.g., SSC)
-
Blocking solution (e.g., 2% normal sheep serum in MABT)
-
Alkaline phosphatase-conjugated anti-DIG antibody
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue type).
-
Wash in PBS.
-
-
Prehybridization:
-
Incubate sections in prehybridization buffer for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Dilute the DIG-labeled probe in hybridization buffer.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 55-65°C.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.
-
-
Immunodetection:
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with alkaline phosphatase-conjugated anti-DIG antibody overnight at 4°C.
-
Wash with MABT.
-
-
Color Development:
-
Incubate slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in DEPC-treated water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for ENaC and SGK1 mRNA
This protocol uses fluorophore-labeled probes for direct or indirect fluorescent detection.
Materials:
-
FFPE tissue sections (4-6 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
DEPC-treated water
-
Citrate buffer (for antigen retrieval, optional)
-
Proteinase K
-
Hybridization buffer
-
Fluorophore-labeled or hapten-labeled (e.g., DIG, Biotin) antisense RNA probes
-
Stringent wash buffers
-
Blocking solution
-
If using hapten-labeled probes: Fluorescently-labeled anti-hapten antibody or streptavidin conjugate
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in the CISH protocol.
-
-
Antigen Retrieval (optional but recommended):
-
Perform heat-induced epitope retrieval in citrate buffer.
-
-
Permeabilization:
-
Treat with Proteinase K as in the CISH protocol.
-
-
Hybridization:
-
Apply the probe diluted in hybridization buffer and incubate overnight at the appropriate temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove non-specifically bound probes.
-
-
Signal Detection:
-
For directly labeled probes: Proceed to counterstaining.
-
For hapten-labeled probes: Block for 1 hour, then incubate with the appropriate fluorescently-labeled antibody or streptavidin conjugate for 1-2 hours at room temperature. Wash thoroughly.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI.
-
Mount with an antifade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope with appropriate filter sets.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. The alpha-subunit of the epithelial sodium channel is an aldosterone-induced transcript in mammalian collecting ducts, and this transcriptional response is mediated via distinct cis-elements in the 5'-flanking region of the gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative evaluation of mRNAs by in situ hybridization and image analysis: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sgk1 gene expression in kidney and its regulation by aldosterone: spatio-temporal heterogeneity and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. This compound improves endometrial receptivity by regulating expression of ENaC SGK1 HAND2 miR-200a miR-145 miR-451 mTOR and 4E-BP1 during the implantation window in mice - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 8. Molecular interactions of glucocorticoid and mineralocorticoid receptors define novel transcription and biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fludrocortisone dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fludrocortisone dosage in experimental settings, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its principal off-target effects?
A1: this compound is a synthetic corticosteroid that primarily functions as a potent agonist for the Mineralocorticoid Receptor (MR).[1] Its on-target effect mimics the endogenous mineralocorticoid, aldosterone, leading to the reabsorption of sodium and water, and the excretion of potassium in the kidneys.[2][3][4] This action increases extracellular fluid volume and blood pressure.[2]
The principal off-target effects arise from two main sources:
-
Excessive Mineralocorticoid Activity: At higher doses, the potent on-target effects can lead to hypertension, edema (fluid retention), and hypokalemia (low potassium).[2][5]
-
Glucocorticoid Receptor (GR) Activation: this compound also binds to and activates the Glucocorticoid Receptor, albeit with a lower affinity compared to the MR.[1] This can lead to undesirable glucocorticoid effects, such as metabolic changes, immunosuppression, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis, particularly at supra-physiological doses.[6]
Q2: How can I molecularly distinguish between on-target (MR) and off-target (GR) activation in my in vitro model?
A2: To differentiate between MR and GR activation, you can employ selective receptor antagonists in your experimental setup.
-
To isolate GR effects: Use a specific MR antagonist, such as spironolactone or eplerenone, to block the mineralocorticoid pathway. Any remaining activity in response to this compound can then be attributed to GR activation.
-
To isolate MR effects: Use a specific GR antagonist, such as mifepristone (RU-486), to block the glucocorticoid pathway.
Running parallel experiments with these antagonists allows for the deconvolution of the signaling pathways. Luciferase reporter assays are highly effective for quantifying the transcriptional activity of each receptor independently.
Q3: What are the key biomarkers to monitor in vivo to assess the mineralocorticoid activity of this compound?
A3: The most critical biomarkers for assessing mineralocorticoid activity are plasma renin activity (PRA) and serum electrolyte levels (sodium and potassium).[7]
-
Plasma Renin Activity (PRA): this compound's primary effect is to increase sodium and water retention, which expands plasma volume. This expansion provides negative feedback to the renin-angiotensin-aldosterone system (RAAS), leading to a dose-dependent suppression of renin.[2][8] Monitoring for suppressed PRA is a sensitive indicator of this compound's mineralocorticoid effect.
-
Serum Electrolytes: Increased sodium (hypernatremia) and decreased potassium (hypokalemia) are direct consequences of MR activation in the kidneys.[7] A dose-dependent relationship exists between this compound administration and these electrolyte changes.[1][7]
Q4: Which cell lines are appropriate for studying this compound's effects?
A4: The choice of cell line depends on the research question.
-
For General Receptor Activity Screening: Cell lines with low endogenous steroid receptor expression, such as human osteosarcoma (U2OS) or human embryonic kidney (HEK293) cells, are ideal.[9] These cells can be transfected with reporter constructs and expression vectors for either the human MR or GR, providing a clean system to study the specific activity of this compound on each receptor.
-
For Studying Adrenal Steroidogenesis: Human adrenocortical carcinoma cell lines, such as the NCI-H295R line, are valuable as they express the necessary enzymes for steroid synthesis and respond to stimuli that regulate adrenal function.[8][10]
-
For Studying Inflammatory Responses: The murine microglial cell line BV-2 co-expresses MR, GR, and 11β-HSD1, making it a suitable model to investigate the interplay between mineralocorticoid and glucocorticoid signaling in a neuroinflammatory context.[2]
Quantitative Data Summary
The selectivity of this compound is underpinned by its differential binding affinity and potency at the MR and GR. While specific Ki values can vary between studies, it is well-established that this compound has a significantly higher affinity and potency for the MR compared to the GR.
Table 1: Relative Potency of this compound
| Receptor | Relative Potency Compared to Cortisol |
|---|---|
| Mineralocorticoid Receptor (MR) | ~200-400x |
| Glucocorticoid Receptor (GR) | ~10x |
(Data synthesized from multiple sources indicating relative potencies.)[7]
Table 2: Dose-Dependent Effects of this compound on Clinical Biomarkers
| This compound Daily Dose | Effect on Plasma Renin Activity | Effect on Serum Sodium | Effect on Serum Potassium |
|---|---|---|---|
| Low (e.g., 50 µg) | Moderate Suppression | Slight Increase | Slight Decrease |
| Medium (e.g., 100 µg) | Strong Suppression | Moderate Increase | Moderate Decrease |
| High (e.g., 200 µg) | Very Strong Suppression | Significant Increase | Significant Decrease |
(This table summarizes the general dose-response trends observed in clinical studies.)[1][3][7] A negative linear correlation is observed between this compound dose and both renin and potassium levels, while a positive linear correlation exists with sodium levels.[3][4][7]
Visualizing Pathways and Workflows
To understand the mechanisms of this compound action and how to design experiments to mitigate off-target effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound signaling pathways for on-target and off-target effects.
Caption: Experimental workflow for a steroid receptor luciferase reporter assay.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow even settling. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate media components. Use a humidified incubator, ensure the water pan is full, and consider leaving the outer wells empty, filling them with sterile PBS or media instead. |
| Pipetting Errors | Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each dilution step. Consider using a multichannel pipette for adding reagents to reduce variability. |
| Cell Health Issues | Do not use cells of a high passage number. Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for mycoplasma contamination, which can affect cell responses. |
Issue 2: No significant response (low signal-to-background) in my luciferase reporter assay.
| Possible Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize your transfection protocol for the specific cell line. Check the viability of cells post-transfection. Use a positive control plasmid (e.g., CMV-driven GFP) to visually assess efficiency. |
| Ineffective Compound Concentration | The concentration range of this compound may be too low. Perform a wider dose-response curve, extending to higher concentrations. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in media. |
| Reporter Construct Issues | Verify that the reporter construct contains the correct response elements (e.g., MREs or GREs) and that the promoter is appropriate for the cell line. Test the system with a known potent agonist (e.g., aldosterone for MR, dexamethasone for GR) to confirm the assay is working. |
| Incorrect Assay Timing | The incubation time with the compound may be too short or too long. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for maximal reporter gene expression. |
| Reagent Problems | Ensure the luciferase substrate is not expired and has been stored correctly (protected from light, at the correct temperature). Allow reagents to equilibrate to room temperature before use. |
Issue 3: Observing significant off-target (glucocorticoid) effects at a dose intended to be selective for mineralocorticoid effects.
| Possible Cause | Troubleshooting Step |
| Dose is too high for the model system | The relative potency of this compound can vary between cell lines and in vivo models. Perform a careful dose-response study to determine the EC50 for both MR and GR activation in your specific system to identify a more selective concentration window. |
| Receptor Crosstalk | At high concentrations, activated MR may bind to GREs, leading to some glucocorticoid-like gene transcription. This is a known phenomenon. Use a GR antagonist (e.g., RU-486) to confirm that the observed off-target effect is indeed GR-mediated. |
| Cell line expresses high levels of GR | If the chosen cell line has a much higher expression level of GR compared to MR, it may be more sensitive to the glucocorticoid effects of this compound. Quantify the relative expression of MR and GR in your cell line (e.g., via qPCR or Western blot) or switch to a cell line with a more balanced receptor expression profile. |
Detailed Experimental Protocols
Protocol 1: Mineralocorticoid Receptor (MR) Luciferase Reporter Assay
This protocol is designed to quantify the activation of the Mineralocorticoid Receptor by this compound in a cellular context.
Materials:
-
HEK293 or U2OS cells
-
MR expression plasmid (e.g., pCMV-hMR)
-
MR-responsive reporter plasmid (e.g., pGL4 containing MMTV-LTR or GREs driving luc2)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids
-
96-well white, clear-bottom assay plates
-
This compound, Aldosterone (positive control), Spironolactone (antagonist control)
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Day 1: Cell Seeding and Transfection
-
Seed HEK293 or U2OS cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of DMEM + 10% CS-FBS.
-
Incubate for 18-24 hours.
-
Prepare a transfection mix containing the MR expression plasmid, the MMTV-luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.
-
Transfect the cells and incubate for an additional 4-6 hours.
-
Change the media to fresh DMEM + 10% CS-FBS.
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound (e.g., from 1 pM to 1 µM) in DMEM + 10% CS-FBS. Also prepare positive (Aldosterone, e.g., 1 nM) and vehicle (e.g., 0.1% DMSO) controls.
-
For antagonist experiments, pre-incubate cells with Spironolactone (e.g., 1 µM) for 1 hour before adding this compound.
-
Carefully remove the media from the cells and add 100 µL of the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Day 3: Luminescence Reading
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the media from the wells.
-
Lyse the cells by adding 20 µL of passive lysis buffer and incubate for 15 minutes on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well to correct for transfection efficiency.
-
Plot the normalized relative light units (RLU) against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Glucocorticoid Receptor (GR) Off-Target Activation Assay
This protocol is identical to the MR assay but substitutes GR-related plasmids and controls to specifically measure off-target activation.
Materials:
-
Substitute MR expression plasmid with a GR expression plasmid (e.g., pCMV-hGR).
-
Use a GR-responsive reporter plasmid (e.g., pGL4 containing GREs driving luc2).
-
Use Dexamethasone as the positive control and RU-486 as the antagonist control.
Procedure:
-
Follow the exact same steps as in Protocol 1, substituting the GR-specific reagents. By comparing the EC50 value for GR activation with the EC50 for MR activation, you can determine the selectivity window for this compound in your experimental system. An ideal dosage will maximize MR activation while minimizing GR activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Renin and electrolytes indicate the mineralocorticoid activity of this compound: a 6 year study in primary adrenal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on adrenocortical cell lines of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fludrocortisone-Induced Hypertension in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fludrocortisone-induced hypertension in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypertension?
A1: this compound acetate is a potent synthetic mineralocorticoid. Its primary mechanism for inducing hypertension involves mimicking the effects of aldosterone. It binds to mineralocorticoid receptors, particularly in the distal tubules and collecting ducts of the kidneys. This binding promotes the reabsorption of sodium and water into the bloodstream while increasing the excretion of potassium. The resulting increase in blood volume leads to an elevation in blood pressure.[1]
Q2: What are the typical dosages of this compound used to induce hypertension in rodents?
A2: Dosages can vary depending on the rodent species, strain, and administration route. For mice, a common dosage is 12 mg/kg/day administered via a subcutaneous osmotic pump.[2][3] For rats, a dosage of 10 mg/kg once daily, dissolved in sesame oil and administered subcutaneously, has been used in conjunction with a high-salt diet. It is crucial to consult literature for the specific model and strain being used.
Q3: How long does it take to develop hypertension after starting this compound administration?
A3: The timeline for hypertension development can vary. In mouse models (C57BL/6J, ApoE-/-, and LDLR-/-), a significant increase in systolic blood pressure is typically observed over a 28-day period of continuous infusion via an osmotic pump.[4][5][6] In rats receiving a single intravenous injection, an increase in blood pressure can be seen within two hours.[7] For chronic models in rats, hypertension generally develops over several weeks.
Q4: What are the common side effects of this compound administration in rodents?
A4: Besides hypertension, common side effects are related to its mineralocorticoid activity and can include electrolyte imbalances (hypokalemia - low potassium), fluid retention (edema), and potential for aortic pathologies, such as aneurysms, with prolonged administration.[2][3] Researchers should monitor for signs of distress, weight changes, and overall animal welfare.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Hypertension
| Possible Cause | Troubleshooting Steps |
| Improper this compound Preparation | - Solubility: this compound acetate can be challenging to dissolve. A common vehicle for osmotic pumps is a mixture of 85% polyethylene glycol 400 (PEG-400) and 15% dimethyl sulfoxide (DMSO).[2][3] For subcutaneous injections, sesame oil is often used. Ensure the compound is fully dissolved before administration. Gentle warming and vortexing can aid dissolution in PEG-400/DMSO. - Stability: Prepare fresh solutions for administration. While some compounded forms can be stable for a period, it's best practice to minimize storage time to avoid degradation.[8] |
| Administration Issues | - Osmotic Pump Failure: Ensure pumps are primed according to the manufacturer's instructions before implantation to guarantee immediate and consistent drug delivery. Check for any leaks or blockages in the pump or catheter. Improper implantation depth or location can also affect absorption. - Injection Variability: For subcutaneous or intraperitoneal injections, ensure consistent injection technique and volume. Varying injection sites can help minimize local irritation. |
| Animal-Related Factors | - Strain Variability: Different rodent strains can have varying sensitivities to this compound. Consult literature for expected responses in your chosen strain. - Diet: A high-salt diet (e.g., 1% NaCl in drinking water) is often used in conjunction with this compound to potentiate the hypertensive effect. Ensure consistent access to the high-salt diet if it is part of your protocol. |
Issue 2: High Variability in Blood Pressure Readings
| Possible Cause | Troubleshooting Steps |
| Improper Blood Pressure Measurement Technique (Tail-Cuff) | - Acclimatization: Acclimate the animals to the restraining device and measurement procedure for several days before recording data. This helps to reduce stress-induced fluctuations in blood pressure. - Temperature: Ensure the animal's tail is adequately warmed (around 32-34°C) to ensure sufficient blood flow for accurate detection of the pulse. Insufficient warming is a common cause of failed or variable readings. - Cuff Size and Placement: Use the correct cuff size for the animal's tail. The cuff should be placed snugly but not too tight, at the base of the tail. - Operator Consistency: Ensure the same operator performs the measurements at the same time of day to minimize inter-operator and circadian variability. |
| Animal Stress | - Handling: Handle the animals gently and minimize noise and disturbances in the procedure room. - Restraint Time: Keep the duration of restraint for blood pressure measurement as short as possible. |
Quantitative Data Summary
Table 1: this compound Dosage and Expected Blood Pressure Increase in Mouse Models
| Mouse Strain | Administration Route | Dosage | Duration | Vehicle | Expected Systolic BP Increase (vs. Vehicle Control) |
| C57BL/6J | Subcutaneous Osmotic Pump | 12 mg/kg/day | 28 days | 85% PEG-400 / 15% DMSO | ~15-20 mmHg[2] |
| ApoE-/- | Subcutaneous Osmotic Pump | 12 mg/kg/day | 28 days | 85% PEG-400 / 15% DMSO | ~20-30 mmHg |
| LDLR-/- | Subcutaneous Osmotic Pump | 12 mg/kg/day | 28 days | 85% PEG-400 / 15% DMSO | ~25-35 mmHg[3] |
Table 2: Examples of Antihypertensive Drug Dosages in Rodent Hypertension Models
| Antihypertensive Drug | Rodent Model | Administration Route | Dosage | Therapeutic Effect |
| Valoneic Acid Dilactone | This compound-induced hypertensive Wistar rats | Oral gavage | 200 and 400 mg/kg/day | Significant reduction in blood pressure after three weeks.[9] |
| Spironolactone | Spontaneously hypertensive rats | Subcutaneous injection | 80 mg/kg/day | Abated salt-overload-induced cardiac hypertrophy.[8] |
| Spironolactone | DOCA-salt hypertensive Sprague-Dawley rats | Not specified | 100 mg/kg/day | Reduced glomerulosclerosis and renal interstitial fibrosis without affecting blood pressure.[5] |
| Enalapril | Spontaneously hypertensive rats | Oral | 10 mg/kg/day | Decreased systolic blood pressure and cardiac fibrosis.[6] |
| Enalapril | Salt-sensitive Dahl rats on a high-salt diet | In drinking water | 30 mg/kg/day | Modest reduction in systolic blood pressure.[10] |
| Amlodipine | Salt-sensitive Corin knockout mice | Intraperitoneal injection | 0.5 and 1.5 mg/kg/day | Normalized blood pressure on a normal salt diet.[11] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Mice using this compound via Osmotic Pump
Materials:
-
This compound acetate powder
-
Polyethylene glycol 400 (PEG-400)
-
Dimethyl sulfoxide (DMSO)
-
Osmotic pumps (e.g., Alzet Model 2004)
-
Surgical instruments for subcutaneous implantation
-
Anesthetics
Procedure:
-
This compound Solution Preparation:
-
Prepare a vehicle solution of 85% PEG-400 and 15% DMSO.
-
Dissolve this compound acetate in the vehicle to achieve the desired concentration for a 12 mg/kg/day dosage based on the pump's flow rate and the average weight of the mice.
-
Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
-
Osmotic Pump Priming:
-
Prime the osmotic pumps with the this compound solution according to the manufacturer's instructions. This typically involves filling the pumps and incubating them in sterile saline at 37°C for a specified period.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative analgesia and monitor the animal for signs of pain or infection.
-
House the animals individually or in small groups and provide free access to food and water (or a high-salt solution if required by the experimental design).
-
Begin blood pressure measurements after a recovery period of a few days.
-
Protocol 2: Blood Pressure Measurement in Mice using the Tail-Cuff Method
Materials:
-
Tail-cuff blood pressure measurement system
-
Restrainers appropriate for the size of the mice
-
Warming platform
Procedure:
-
Acclimatization:
-
For 3-5 days prior to the first measurement, place the mice in the restrainers on the warming platform for 10-15 minutes each day without taking any measurements.
-
-
Measurement Session:
-
Place the mouse in the restrainer and position it on the warming platform set to maintain a tail temperature of 32-34°C.
-
Allow the mouse to acclimate for 5-10 minutes before starting the measurements.
-
Position the tail cuff and sensor correctly on the base of the tail.
-
Perform a series of measurements (e.g., 10-15 cycles) and record the systolic blood pressure.
-
Average the successful readings to obtain the final blood pressure value for that session.
-
Return the mouse to its home cage promptly after the measurement is complete.
-
Visualizations
References
- 1. content.instructables.com [content.instructables.com]
- 2. This compound Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and hydrocortisone, alone or in combination, on in vivo hemodynamics and in vitro vascular reactivity in normal and endotoxemic rats: a randomized factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Effects of enalapril, tempol, and eplerenone on salt-induced hypertension in dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Fludrocortisone-Induced Effects on Animal Weight and Fluid Balance
Welcome to the technical support center for researchers utilizing fludrocortisone in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common impacts of this compound on animal weight and fluid balance, ensuring the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact fluid and electrolyte balance?
A1: this compound is a synthetic corticosteroid with potent mineralocorticoid activity.[1][2] It mimics the effects of endogenous aldosterone by binding to mineralocorticoid receptors (MR) in the kidneys.[3] This activation leads to increased sodium reabsorption and potassium excretion, which in turn drives water retention to maintain osmotic balance.[3] This mechanism can lead to an expansion of extracellular fluid volume and an increase in blood pressure.
Q2: What are the most common side effects of this compound administration in research animals?
A2: The most frequently observed side effects are related to its primary mechanism of action. These include:
-
Increased water intake (polydipsia) and urination (polyuria): This is a direct consequence of the sodium and water retention induced by the drug.[4][5]
-
Weight gain: Often due to fluid retention (edema).[4]
-
Hypertension: Elevated blood pressure resulting from increased blood volume.[2]
-
Hypokalemia: Low potassium levels due to increased renal excretion.[6][7]
-
Metabolic alkalosis: Can occur as a consequence of hydrogen ion secretion in the kidneys.
Q3: How quickly do these side effects appear after starting this compound treatment?
A3: The onset of effects can be relatively rapid. Increased thirst and urination can often be observed within the first few days of administration.[8] Blood pressure changes can also be detected early in the course of treatment. The biological half-life of this compound is 18 to 36 hours, meaning its effects can be sustained.[6]
Troubleshooting Guide
Issue 1: Excessive Weight Gain and Edema
Symptom: The animal exhibits rapid weight gain, a pot-belly appearance, or swelling in the limbs (edema).[4]
Potential Cause: Excessive sodium and water retention due to a high dose of this compound.
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check your calculations and the concentration of your this compound solution to rule out a dosing error.
-
Monitor Fluid and Food Intake: Use metabolic cages to accurately quantify water intake and urine output. A significant positive fluid balance will confirm fluid retention.
-
Dose Reduction: Consider a stepwise reduction in the this compound dose. A 10-25% reduction is a reasonable starting point, followed by careful monitoring of weight and fluid balance.
-
Dietary Sodium Restriction: If your experimental design allows, switch the animals to a low-sodium diet. Standard rodent chow can have variable sodium content, so using a defined, low-sodium formulation is crucial.
-
Consider Diuretics (with caution): In severe cases, and if it does not interfere with the study's aims, a diuretic may be considered. However, this can confound the interpretation of results and should be a last resort. Thiazide or loop diuretics can increase potassium loss, so careful electrolyte monitoring is essential.[9]
Issue 2: Animal is Losing Weight or Failing to Thrive
Symptom: The animal shows weight loss, lack of appetite, weakness, or lethargy.[4]
Potential Cause: This can be a sign of an inappropriately low dose of this compound (if being used for adrenal insufficiency models) or a manifestation of severe electrolyte imbalance (e.g., severe hypokalemia) causing muscle weakness and general malaise.
Troubleshooting Steps:
-
Check Electrolytes: Immediately measure serum sodium and potassium levels. Severe hypokalemia can lead to muscle weakness and reduced mobility, affecting the animal's ability to eat and drink.
-
Evaluate for Dehydration: Despite the drug's tendency to cause fluid retention, severe electrolyte disturbances can sometimes lead to a paradoxical state of dehydration if the animal is not drinking enough to compensate for urinary losses.
-
Dose Adjustment: If hypokalemia is present, consider potassium supplementation in the drinking water or diet.[7][10] If the dose of this compound is too low for the experimental model (e.g., adrenalectomy), a careful increase in the dose may be necessary.
-
Supportive Care: Ensure easy access to food and water. A palatable, high-moisture diet can help with both hydration and caloric intake.
Issue 3: Significant Hypertension Develops
Symptom: Blood pressure, measured by tail-cuff plethysmography or telemetry, is consistently elevated above the normal range for the species and strain.
Potential Cause: Volume expansion secondary to sodium and water retention is the primary driver of this compound-induced hypertension.[11]
Troubleshooting Steps:
-
Confirm Blood Pressure Readings: Ensure that the blood pressure measurement technique is being performed correctly and that the animal is properly acclimated to the procedure to avoid stress-induced hypertension.
-
Dose Reduction: A reduction in the this compound dose is the most direct way to mitigate hypertension.[1]
-
Dietary Sodium Restriction: As with edema, reducing dietary sodium intake can help to lower blood pressure.
-
Consider Antihypertensive Agents: If maintaining the this compound dose is critical for the experimental question, the addition of an antihypertensive medication may be necessary. The choice of agent will depend on the specific research context, but options could include ACE inhibitors or angiotensin receptor blockers, which would also help to counteract the renin-angiotensin-aldosterone system.
Data Presentation
Table 1: Dose-Dependent Effects of this compound Acetate (FCA) on Fluid Intake in C57BL/6 Mice
| FCA Dose (mg/kg, single s.c. injection) | Peak Daily Water Intake (ml/24h, approx.) | Peak Daily 1.8% Saline Intake (ml/24h, approx.) | Onset of Peak Effect |
| 5 | ~15 | ~10 | 1-2 days |
| 10 | ~20 | ~15 | 1-2 days |
| 25 | >25 | >20 | 1-2 days |
Data summarized from Johnson et al., Am J Physiol Regul Integr Comp Physiol, 2015.[8] Note that at 25 mg/kg, some adverse effects were noted in the study.[8]
Table 2: Effect of Potassium Supplementation on this compound-Induced Weight Gain in Humans
| Treatment Group | Mean Weight Change (kg) after 10 days |
| This compound + Placebo | +0.7 |
| This compound + KCl (80 mmol/day) | 0 |
Data from a human study by Sebastian et al., demonstrating that potassium supplementation can attenuate mineralocorticoid-induced weight gain, likely by reducing sodium retention. This principle may be applicable to animal models.[10]
Experimental Protocols
Protocol 1: Osmotic Minipump Implantation for Continuous this compound Delivery
Objective: To achieve sustained and controlled delivery of this compound over an extended period.
Materials:
-
This compound acetate
-
Vehicle (e.g., polyethylene glycol, sesame oil)
-
Osmotic minipumps (e.g., ALZET) of the appropriate size and delivery rate for the animal model
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Sutures or wound clips
Procedure:
-
Pump Preparation: Under sterile conditions, prepare the this compound solution in the chosen vehicle at the desired concentration. Fill the osmotic minipumps according to the manufacturer's instructions.
-
Animal Preparation: Anesthetize the animal. Shave and sterilize the skin over the implantation site, typically on the back between the scapulae.
-
Incision: Make a small incision in the skin.
-
Subcutaneous Pocket Creation: Using a hemostat, create a small subcutaneous pocket by blunt dissection.
-
Pump Implantation: Insert the filled osmotic minipump into the pocket, with the delivery portal facing away from the incision.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-Operative Care: Administer analgesics as per your institution's guidelines. Monitor the animal for signs of pain, infection, and proper recovery.
Protocol 2: Monitoring Fluid Balance using Metabolic Cages
Objective: To accurately measure water intake, urine output, and collect urine for electrolyte analysis.
Materials:
-
Metabolic cages appropriate for the species (e.g., mouse or rat)
-
Graduated water bottles
-
Urine collection tubes
-
Analytical balance
Procedure:
-
Acclimation: Acclimate the animals to the metabolic cages for at least 24-48 hours before starting data collection. This is crucial as the novel environment can cause stress and alter fluid intake and output.
-
Baseline Measurement: Before administering this compound, measure and record the animal's body weight, the initial volume of water in the bottles, and the weight of the empty urine collection tube.
-
Data Collection: At 24-hour intervals, record the animal's body weight, the remaining volume of water in the bottles (to calculate intake), and the weight of the urine collection tube (to determine urine output volume, assuming a density of 1 g/ml).
-
Urine Sample Processing: After recording the volume, the collected urine can be centrifuged to remove debris and stored (e.g., at -80°C) for later analysis of sodium, potassium, and creatinine concentrations.
-
Repeat: Continue this daily cycle throughout the experimental period.
Visualizations
Signaling Pathway of this compound in the Kidney
Caption: this compound's mechanism of action in a renal principal cell.
Experimental Workflow for Mitigating Side Effects
Caption: A logical workflow for troubleshooting this compound side effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Acetate | VCA Animal Hospitals [vcahospitals.com]
- 5. This compound Acetate (Florinef) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. This compound Tablets (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. droracle.ai [droracle.ai]
- 8. Effects of this compound on water and sodium intake of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potassium supplementation ameliorates mineralocorticoid-induced sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
Overcoming poor Fludrocortisone solubility for in vitro assays.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for overcoming the challenges associated with the poor solubility of Fludrocortisone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents. Quantitative data for this compound and its common acetate form are summarized below.
Data Presentation: Solubility of this compound and this compound Acetate
| Compound | Solvent | Solubility | Concentration (mM) | Source |
| This compound Acetate | DMSO | 84 mg/mL | 198.82 mM | [1] |
| This compound Acetate | Ethanol | 14 mg/mL | 33.14 mM | [1] |
| This compound Acetate | Water | Insoluble | - | [1] |
| This compound | Water | 140 mg/L (0.14 mg/mL) | ~0.37 mM | [2] |
| This compound | Ethanol | Slightly Soluble | - | [3] |
| This compound | DMSO | Slightly Soluble | - | [3] |
| This compound | Methanol | Slightly Soluble | - | [3] |
Note: Some sources indicate this compound is only "slightly soluble" in DMSO and ethanol, which may vary based on the purity of the compound and solvent.[3] Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication can aid in the dissolution process for these solvents.[3]
Q2: How should I prepare a stock solution of this compound for my in vitro assays?
A2: Due to its poor water solubility, a high-concentration stock solution should first be prepared in an appropriate organic solvent, typically DMSO. This stock can then be serially diluted to the final working concentration in your aqueous cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is the stability of this compound stock solutions and how should they be stored?
A3: Proper storage is critical to prevent degradation and precipitation. Stock solutions of this compound acetate in an organic solvent can be stored for up to 2 years at -80°C or 1 year at -20°C.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4]
Data Presentation: Stock Solution Storage Recommendations
| Storage Temperature | Duration in Solvent | Source |
| -80°C | 1-2 years | [1][4] |
| -20°C | 1 month to 1 year | [1][4] |
| +4°C | At least 60 days (for 40 µg/mL this compound Acetate in 17% ethanol) | [5][6] |
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic corticosteroid that acts as a potent agonist for both mineralocorticoid receptors (MR) and glucocorticoid receptors (GR).[2] Upon entering a cell, it binds to these cytoplasmic receptors, causing the complex to translocate to the nucleus. Inside the nucleus, it initiates the transcription of specific genes, such as lipocortins. These proteins, in turn, inhibit the enzyme phospholipase A2, which blocks the release of arachidonic acid. This action prevents the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]
Caption: Simplified signaling pathway of this compound.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the solvent.
-
Solution 1: Choose the Right Solvent. Ensure you are using a recommended solvent like DMSO or ethanol, not an aqueous buffer, for the initial stock solution.[1][3]
-
Solution 2: Use Physical Methods. Gentle warming in a water bath (not exceeding 37°C) or sonication can significantly aid dissolution.[3] Vortex the solution thoroughly.
-
Solution 3: Check Solvent Quality. Use high-purity, anhydrous (water-free) solvents. Moisture contamination, especially in DMSO, can significantly decrease the solubility of hydrophobic compounds.[1]
Issue 2: The compound precipitates when I add it to my cell culture medium.
This is a common problem when diluting a drug from a high-concentration organic stock into an aqueous medium.[7]
-
Solution 1: Minimize Final Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, ideally below 0.5%.[8] High concentrations of solvents can be toxic to cells and can cause the drug to precipitate out of the aqueous solution.[8]
-
Solution 2: Use a Serial Dilution Strategy. Do not add the high-concentration stock directly to your final culture volume. Perform one or more intermediate dilution steps in the culture medium to gradually lower the solvent concentration. Add the diluted drug solution to the culture plate drop-wise while gently swirling.
-
Solution 3: Pre-warm the Medium. Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the drug solution. Solubility can be temperature-dependent.
-
Solution 4: Consider Solubilizing Excipients. For specific assay buffers (not for live cells), adding detergents like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can help maintain solubility. For cell-based assays, non-toxic solubilizers like cyclodextrins could be explored, though their effects on the cells must be validated.
Experimental Protocols
Protocol 1: Preparation of a 200 mM this compound Acetate Stock Solution in DMSO
This protocol provides a method for creating a high-concentration primary stock solution.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Preparation: Work in a sterile environment (e.g., a biosafety cabinet) to prevent contamination, especially if the solution will be used in cell culture.[9]
-
Calculation: Determine the required mass of this compound Acetate powder (Molecular Weight: 422.49 g/mol ) and the volume of anhydrous DMSO to achieve a 200 mM stock solution.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the vial vigorously. If crystals are still visible, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes or until the solution is clear.[3][7]
-
Sterilization: For cell culture applications, pass the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.[9]
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store these aliquots at -80°C for up to two years.[4]
Protocol 2: Diluting this compound Stock for a Final In Vitro Assay Concentration
This protocol describes the steps to safely dilute the DMSO stock into an aqueous cell culture medium to a final concentration of 10 µM, ensuring the final DMSO concentration remains at 0.1%.
Methodology:
-
Thaw Stock: Remove one aliquot of the 200 mM this compound Acetate stock from the -80°C freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed, sterile cell culture medium.
-
Add 1 µL of the 200 mM stock solution to the medium.
-
Mix gently by pipetting up and down. This creates a 2 mM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solution:
-
Determine the final volume needed for your experiment (e.g., for a 2 mL well).
-
Calculate the volume of the intermediate solution needed. For a final concentration of 10 µM in 2 mL, you will need 10 µL of the 2 mM intermediate solution.
-
Add 1.99 mL of pre-warmed cell culture medium to your experimental well or tube.
-
Add the 10 µL of the 2 mM intermediate solution to the 1.99 mL of medium.
-
Mix gently by swirling the plate or tube.
-
-
Final Concentrations: This procedure results in a final this compound Acetate concentration of 10 µM and a final DMSO concentration of 0.005%, which is well below the toxicity threshold for most cell lines. Always include a vehicle control in your experiments containing the same final concentration of DMSO.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and controlling for Fludrocortisone's glucocorticoid effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and controlling for the glucocorticoid effects of Fludrocortisone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the dual mineralocorticoid and glucocorticoid effects of this compound?
This compound is a synthetic corticosteroid that acts as a potent agonist for both the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). While it is primarily used for its powerful mineralocorticoid effects to regulate electrolyte and water balance, it also possesses significant glucocorticoid activity.[1][2] Its mineralocorticoid potency is approximately 125 times that of cortisol, while its glucocorticoid (anti-inflammatory) potency is about 10 times that of cortisol.[1][2] This dual activity is a critical consideration in experimental design, as effects attributed solely to mineralocorticoid receptor activation may be confounded by simultaneous glucocorticoid receptor stimulation.
Q2: How can I differentiate between mineralocorticoid and glucocorticoid effects in my experiment?
Differentiating between MR- and GR-mediated effects is crucial for accurate data interpretation. The primary strategies involve the use of selective receptor antagonists:
-
To isolate mineralocorticoid effects: Use a glucocorticoid receptor antagonist, such as Mifepristone (RU-486), to block GR-mediated signaling.
-
To isolate glucocorticoid effects: Use a mineralocorticoid receptor antagonist, such as Spironolactone or Eplerenone, to block MR-mediated signaling.
Careful dose selection of this compound is also important. At lower concentrations, its effects are predominantly mediated by the higher-affinity mineralocorticoid receptor. However, as the concentration increases, engagement of the glucocorticoid receptor becomes more significant.
Q3: How do I choose between Spironolactone and Eplerenone to block the mineralocorticoid receptor?
Both Spironolactone and Eplerenone are effective MR antagonists, but they have different selectivity profiles.
-
Spironolactone: It is a non-selective antagonist and can also bind to androgen and progesterone receptors, which may introduce off-target effects in your experiments.
-
Eplerenone: It is more selective for the mineralocorticoid receptor with a significantly lower affinity for other steroid receptors, making it a better choice when specificity is critical.
The choice between the two will depend on the specific requirements of your experimental system and the potential for confounding effects from androgen and progesterone receptor modulation.
Q4: What is Mifepristone (RU-486) and how does it block glucocorticoid effects?
Mifepristone (RU-486) is a potent antagonist of the glucocorticoid receptor (GR) and the progesterone receptor (PR).[3][4][5] It binds to the GR with high affinity, preventing the binding of glucocorticoid agonists like this compound and thereby inhibiting the downstream signaling cascade.[4] When using Mifepristone, it is important to consider its dual antagonism and ensure that progesterone receptor blockade does not interfere with the experimental outcomes.
Q5: How do I interpret dose-response curves when this compound can activate both MR and GR?
Interpreting dose-response curves for a dual-agonist like this compound requires careful consideration of the different receptor affinities. The resulting curve is a composite of the activation of both MR and GR.
-
Biphasic or complex curves: You may observe a biphasic dose-response curve, where the initial phase at lower concentrations reflects the high-affinity binding to the mineralocorticoid receptor, and the second phase at higher concentrations represents the engagement of the lower-affinity glucocorticoid receptor.
-
Use of selective antagonists: The most effective way to dissect the contributions of each receptor is to generate dose-response curves in the presence of a selective MR antagonist (e.g., Eplerenone) or a selective GR antagonist (e.g., Mifepristone). This will allow you to isolate the activity of the unblocked receptor.
Troubleshooting Guides
Troubleshooting in vitro Experiments with Mifepristone (RU-486)
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete blockade of glucocorticoid effects | - Insufficient concentration of Mifepristone. - Degradation of Mifepristone in the culture medium. - High concentration of this compound overcoming competitive antagonism. | - Perform a dose-response experiment to determine the optimal concentration of Mifepristone for your cell type and agonist concentration. - Prepare fresh Mifepristone solutions for each experiment. Mifepristone is soluble in ethanol or DMSO; store stock solutions at -20°C.[6] - Use a higher concentration of Mifepristone or a lower concentration of this compound if possible. |
| Observed cytotoxicity | - High concentrations of Mifepristone can be cytotoxic to some cell lines.[3] - The solvent (e.g., ethanol or DMSO) used to dissolve Mifepristone may be at a toxic concentration. | - Determine the cytotoxic threshold of Mifepristone for your specific cell line using a viability assay (e.g., MTT or Trypan Blue exclusion). - Ensure the final concentration of the solvent in the culture medium is below the toxic level for your cells (typically <0.1% for DMSO). |
| Off-target effects | - Mifepristone is also a potent progesterone receptor (PR) antagonist.[4][5] | - If your experimental system expresses PR, consider using a more selective GR antagonist if available. - Alternatively, design control experiments to account for any potential effects of PR blockade. |
| Variability between experiments | - Inconsistent preparation of Mifepristone solutions. - Lot-to-lot variability of Mifepristone. | - Adhere to a strict protocol for preparing and storing Mifepristone solutions. - Qualify each new lot of Mifepristone to ensure consistent activity. |
Controlling for Endogenous Glucocorticoids in Cell Culture
| Problem | Possible Cause(s) | Solution(s) |
| Confounding effects from hormones in serum | - Fetal Bovine Serum (FBS) contains endogenous glucocorticoids and other steroid hormones that can activate GR and MR. | - Use charcoal-stripped FBS to deplete steroid hormones from the culture medium.[7] Be aware that this process can also remove other essential factors, so it may be necessary to supplement the medium.[6][8][9] - Alternatively, use a serum-free medium if your cell line can be maintained in such conditions. |
| Incomplete removal of hormones by charcoal stripping | - The charcoal-stripping protocol may not be sufficiently rigorous. | - Follow a validated protocol for charcoal-stripping. The effectiveness can be influenced by the type of charcoal, incubation time, and temperature.[7] |
| Cell stress or death in charcoal-stripped serum | - Removal of essential growth factors, lipids, and vitamins during the stripping process.[8][9] | - Supplement the medium with necessary factors such as insulin, transferrin, and selenium. - Gradually adapt the cells to the charcoal-stripped serum-containing medium. |
Data Presentation
Table 1: Relative Potencies of Selected Corticosteroids
| Corticosteroid | Relative Glucocorticoid (Anti-inflammatory) Potency | Relative Mineralocorticoid (Sodium-retaining) Potency | Biological Half-life (hours) |
| Hydrocortisone (Cortisol) | 1 | 1 | 8-12 |
| Dexamethasone | 25 | 0 | 36-72 |
| This compound | 10 | 125 | 18-36 |
Data compiled from multiple sources.[1][2]
Table 2: Receptor Binding Affinity (Kd) and IC50 Values
| Compound | Receptor | Binding Affinity (Kd) / IC50 (nM) | Reference |
| Dexamethasone | Glucocorticoid Receptor (GR) | Kd: ~5.7 - 6.7 | [10] |
| Cortisol | Glucocorticoid Receptor (GR) | Kd: ~17.5 - 24.6 | [10] |
| Mifepristone (RU-486) | Glucocorticoid Receptor (GR) | IC50: ~2.6 | [5] |
| Mifepristone (RU-486) | Progesterone Receptor (PR) | IC50: ~0.2 | [5] |
Experimental Protocols
Protocol 1: In Vitro Glucocorticoid Receptor Activation Assay using a Luciferase Reporter Gene
Objective: To quantify the glucocorticoid activity of this compound by measuring the activation of a GR-responsive reporter gene.
Materials:
-
Cell line stably or transiently expressing the human glucocorticoid receptor (GR) and a luciferase reporter plasmid containing glucocorticoid response elements (GREs).
-
Cell culture medium, with and without charcoal-stripped Fetal Bovine Serum (FBS).
-
This compound, Dexamethasone (positive control), and Mifepristone (RU-486, antagonist control).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density optimized for your cell type and allow them to adhere overnight. For experiments investigating GR activation, it is recommended to use medium supplemented with charcoal-stripped FBS to minimize background activation from endogenous hormones.
-
Compound Preparation: Prepare serial dilutions of this compound and Dexamethasone in the appropriate cell culture medium. For antagonist experiments, prepare solutions of Mifepristone.
-
Treatment:
-
Agonist Mode: Replace the culture medium with the prepared dilutions of this compound or Dexamethasone. Include a vehicle control (e.g., DMSO or ethanol at the same final concentration as in the drug solutions).
-
Antagonist Mode: Pre-incubate the cells with Mifepristone for 1-2 hours. Then, add this compound or Dexamethasone at a concentration that gives a submaximal response (e.g., EC80) and co-incubate.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) if necessary.
-
Plot the normalized luciferase activity against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal response) and maximal efficacy for each compound.
-
Protocol 2: Assessing Glucocorticoid-Mediated Gene Expression by Quantitative PCR (qPCR)
Objective: To measure the change in the expression of known glucocorticoid target genes in response to this compound treatment.
Materials:
-
Cell line of interest.
-
Cell culture medium with charcoal-stripped FBS.
-
This compound, Dexamethasone (positive control), and Mifepristone (antagonist control).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or probe-based).
-
Primers for target genes (e.g., FKBP5, GILZ) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Methodology:
-
Cell Culture and Treatment: Culture the cells in medium with charcoal-stripped FBS. Treat the cells with various concentrations of this compound, Dexamethasone, or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours). For antagonist studies, pre-treat with Mifepristone before adding the agonist.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions using the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.
-
Plot the fold change in gene expression against the log of the agonist concentration to generate a dose-response curve.
-
Visualizations
Caption: Genomic signaling pathway of the Glucocorticoid Receptor activated by this compound.
Caption: Experimental workflow for dissecting this compound's receptor-specific effects.
References
- 1. litfl.com [litfl.com]
- 2. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]
- 3. Inhibition of endometrial cancer cell lines by mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation | PLOS One [journals.plos.org]
- 5. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlasbio.com [atlasbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fludrocortisone Dosage in Mouse Strains
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting fludrocortisone dosage across different mouse strains. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for C57BL/6 mice?
A starting dose for C57BL/6 mice can range from 5 to 25 mg/kg, administered subcutaneously. Studies have shown dose-dependent increases in water and sodium intake within this range[1][2][3]. The optimal dose will depend on the specific experimental goals. For chronic studies, lower doses may be necessary to avoid adverse effects.
Q2: How do different mouse strains respond to this compound?
Different mouse strains exhibit varied sensitivity to mineralocorticoids like this compound. For instance, BALB/c mice have been shown to have a heightened sensitivity to aldosterone and mineralocorticoid receptor (MR) activation, suggesting they might require lower doses of this compound compared to C57BL/6 mice to achieve similar physiological effects[4]. Conversely, C57BL/6J mice have been observed to have higher baseline aldosterone levels than C3HeB/FeJ mice, which could influence their response to exogenous mineralocorticoids[5].
Q3: What are the potential side effects of this compound administration in mice?
Common side effects are related to its mineralocorticoid and glucocorticoid activities and can include:
It is crucial to monitor for these signs and adjust the dose accordingly.
Q4: My mice are experiencing significant weight gain and edema. What should I do?
This is a common sign of excessive fluid retention due to high mineralocorticoid activity. You should consider the following troubleshooting steps:
-
Reduce the Dose: This is the most critical first step. A lower dose may still achieve the desired physiological effect without causing severe fluid retention.
-
Monitor Electrolytes: Check serum potassium levels, as hypokalemia can be a consequence of high this compound doses[7].
-
Assess Cardiovascular Function: Monitor blood pressure, as hypertension is a known side effect[6][7].
Q5: I am not observing the expected physiological changes in my mice. What could be the reason?
Several factors could contribute to a lack of response:
-
Insufficient Dose: The administered dose may be too low for the specific mouse strain. Consider a dose-escalation study.
-
Strain-Specific Resistance: Some strains may be less sensitive to mineralocorticoids. This could be due to differences in mineralocorticoid receptor (MR) expression or downstream signaling pathways[9][10].
-
Route of Administration: Ensure proper administration of the drug. Subcutaneous injection is a common and effective route[1][11].
-
Drug Stability: Verify the stability and proper storage of your this compound solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Mortality Rate | Toxicity from high dose, aortic rupture[6][8] | Immediately reduce the this compound dose. Perform necropsies to investigate the cause of death. Consider a pilot study with a wider range of lower doses. |
| Variable Response Within the Same Strain | Genetic drift, substrain differences, environmental factors | Ensure all mice are from the same substrain and vendor. Standardize housing and experimental conditions. Increase sample size to account for individual variability. |
| Unexpected Behavioral Changes (e.g., lethargy) | Dehydration, electrolyte imbalance, general malaise | Monitor fluid intake and urine output. Check serum electrolytes. Consider reducing the dose or temporarily discontinuing treatment. |
| Inconsistent Blood Pressure Readings | Stress during measurement, improper technique | Acclimate mice to the blood pressure measurement device. Ensure the cuff size is appropriate. Take multiple readings and average them. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Fluid Intake in C57BL/6 Mice
| This compound Dose (mg/kg) | Peak Daily Water Intake (ml) | Peak Daily 1.8% Saline Intake (ml) |
| 5 | ~6 | ~4 |
| 10 | ~7 | ~6 |
| 25 | ~12 | ~8 |
Data synthesized from studies on C57BL/6 mice demonstrating a dose-dependent increase in fluid consumption following a single subcutaneous injection of this compound acetate.[1][2][3]
Table 2: Strain-Specific Considerations for Aldosterone Sensitivity
| Mouse Strain | Reported Aldosterone/MR Characteristics | Implication for this compound Dosing |
| C57BL/6J | Higher baseline aldosterone levels compared to C3HeB/FeJ[5]. | May require a moderate to high dose to observe significant effects over baseline. |
| BALB/c | Heightened sensitivity to aldosterone and MR activation[4]. | Likely requires a lower starting dose compared to C57BL/6J. |
| ApoE -/- | This compound induced aortic pathologies[6][8]. | Use with caution, especially in long-term studies. Lower doses are recommended. |
| LDLR -/- | This compound induced aortic pathologies[6][8]. | Use with caution, similar to ApoE -/- mice. Lower doses are recommended. |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound Acetate
-
Preparation of Dosing Solution:
-
This compound acetate (FCA) can be suspended in a vehicle such as sesame oil or a mixture of polyethylene glycol 400 and DMSO (e.g., 85% PEG-400 and 15% DMSO)[8].
-
Prepare the desired concentration (e.g., 0.5, 1.0, 2.5 mg/ml) by vortexing thoroughly.
-
-
Dosing:
-
Administer the solution via subcutaneous injection in the dorsal region.
-
The injection volume should be calculated based on the mouse's body weight (e.g., 1 µl/g body weight)[11].
-
-
Monitoring:
-
Monitor the mice for changes in water and food intake, body weight, and general health daily.
-
For specific endpoints, monitor blood pressure and collect blood or urine samples as required by the experimental design.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting logic for adverse effects.
References
- 1. Effects of this compound on water and sodium intake of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of this compound on water and sodium intake of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mice with targeted mutations of glucocorticoid and mineralocorticoid receptors: models for depression and anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and function of the human mineralocorticoid receptor: lessons from transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Negative effects of Fludrocortisone treatment in specific patient populations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the negative effects of Fludrocortisone treatment in specific patient populations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary negative effects of this compound?
This compound's primary negative effects stem from its potent mineralocorticoid activity, leading to sodium and water retention and potassium loss.[1][2][3] This can result in hypertension, edema, cardiac enlargement, and congestive heart failure.[1][2] Hypokalemic alkalosis is also a potential adverse reaction.[1]
Q2: Which patient populations are at a higher risk for adverse effects from this compound treatment?
Certain patient populations are more susceptible to the negative effects of this compound. These include:
-
Elderly Patients: This group is more prone to conditions that can be worsened by this compound, such as hypertension, edema, hypokalemia, congestive heart failure, and renal insufficiency.[1][4]
-
Pediatric Patients: Long-term use in children can lead to slowed or stopped growth.[5]
-
Patients with Pre-existing Cardiovascular Conditions: Individuals with heart disease or hypertension are at an increased risk of exacerbation due to fluid retention.[5] A study found that this compound users had higher rates of all-cause hospitalizations compared to users of midodrine, particularly among those with a history of congestive heart failure.[6][7][8]
-
Patients with Renal Impairment: Caution is advised due to the potential for volume overload.[4] Sodium retention is a common adverse effect in pre-dialysis CKD patients treated with this compound for hyperkalemia.[9]
-
Patients with Hypoalbuminemia: Caution is advised when prescribing this compound to this group.
-
Patients with Systemic Fungal Infections: this compound is contraindicated in this population.
Q3: What are the known drug interactions with this compound?
This compound can interact with several other medications. For example, concurrent use with NSAIDs can increase the risk of peptic ulcer disease. It can also alter the efficacy of warfarin and may require adjustment of oral hypoglycemic agents due to potential hyperglycemia.
Troubleshooting Guides
Issue: Development of Hypertension or Edema During this compound Treatment
1. Initial Assessment:
-
Question: Has the patient's blood pressure or weight significantly increased since initiating treatment? Are there signs of peripheral edema?
-
Action: Regularly monitor blood pressure and body weight.[2] Check for pitting edema in the lower extremities.
2. Potential Cause:
3. Troubleshooting Steps:
-
Dosage Adjustment: Consider reducing the this compound dosage. For instance, if hypertension develops in a patient with primary adrenal cortical insufficiency on 0.1 mg daily, the dosage could be reduced to 0.05 mg per day.[4]
-
Dietary Modification: Advise a low-sodium diet to mitigate fluid retention.[2][5]
-
Diuretic Therapy: In some cases, the addition of a potassium-sparing diuretic may be considered to counteract sodium retention while minimizing potassium loss.
-
Monitoring: Continue to closely monitor blood pressure, weight, and electrolyte levels.
Issue: Onset of Muscle Weakness or Arrhythmias
1. Initial Assessment:
-
Question: Is the patient experiencing muscle cramps, weakness, or palpitations?
-
Action: Perform an electrocardiogram (ECG) to check for arrhythmias. Measure serum electrolyte levels, with a focus on potassium.
2. Potential Cause:
3. Troubleshooting Steps:
-
Potassium Supplementation: If hypokalemia is confirmed, initiate potassium supplementation.
-
Dietary Advice: Encourage the consumption of potassium-rich foods.
-
Dosage Review: Re-evaluate the necessity of the current this compound dosage and consider a reduction if clinically appropriate.
-
Monitoring: Regularly monitor serum potassium levels to ensure they return to and are maintained within the normal range.
Data Presentation
Table 1: Incidence of Hospitalizations in Patients with Orthostatic Hypotension Treated with this compound vs. Midodrine
| Patient Group | Outcome | This compound Incidence Rate (per 1000 person-years) | Midodrine Incidence Rate (per 1000 person-years) | Adjusted Incidence-Rate Ratio (95% CI) |
| All Patients | All-Cause Hospitalization | 1489 | 1330 | 1.20 (1.02–1.40)[6][7][8] |
| Heart Failure-Related Hospitalization | 76 | 84 | 1.33 (0.79–2.56)[6][7] | |
| Patients with a History of Congestive Heart Failure | All-Cause Hospitalization | 2448 | 1820 | 1.42 (1.07–1.90)[6][8] |
| Heart Failure Exacerbation-Related Hospitalization | 297 | 263 | 1.48 (0.69–3.16)[6][8] |
Table 2: Adverse Events in Elderly Patients with Hypotensive Disorders Treated with this compound
| Adverse Event | Percentage of Patients Discontinuing Treatment |
| Hypertension | 7.8% (5/64)[11] |
| Cardiac Failure | 6.3% (4/64)[11] |
| Depression | 4.7% (3/64)[11] |
| Edema | 4.7% (3/64)[11] |
| Total Discontinuation due to Adverse Events | 33% [11] |
| Development of Hypokalemia (treatment not withdrawn) | 24% [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mineralocorticoid Receptor (MR) Activation
This protocol outlines a cell-based luciferase reporter assay to quantify the agonist or antagonist activity of a test compound against the human mineralocorticoid receptor.
1. Materials:
- Human MR Reporter Assay Kit (e.g., from Indigo Biosciences or Cayman Chemical) containing:[12][13]
- MR Reporter Cells (mammalian cells engineered to express human MR)
- Cell culture and dilution media
- Reference agonist (e.g., Aldosterone)
- Luciferase Detection Reagent
- Cell culture-ready assay plate
- Test compound(s)
2. Method:
- Cell Plating: Dispense the MR Reporter Cells into the wells of the assay plate.
- Treatment: Prepare serial dilutions of the test compound and the reference agonist. Add the diluted compounds to the appropriate wells. For antagonist testing, co-treat cells with a fixed concentration of the reference agonist and varying concentrations of the test compound.
- Incubation: Incubate the plate for a specified period (e.g., 22-24 hours) to allow for receptor activation and reporter gene expression.
- Luminescence Detection: Add the Luciferase Detection Reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
- Data Acquisition: Measure the luminescence in each well using a luminometer.
- Data Analysis: Calculate the relative light units (RLU) for each treatment. For agonist assays, determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response). For antagonist assays, determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).
Protocol 2: Animal Model of Corticosteroid-Induced Hypertension
This protocol describes a method to induce hypertension in rats using corticosterone to study the effects of mineralocorticoid and glucocorticoid receptor antagonism.
1. Animals:
- Male Sprague-Dawley rats.[14]
2. Experimental Groups:
- Control group (vehicle administration)
- Corticosterone-treated group
- Corticosterone + GR antagonist (e.g., RU486) group
- Corticosterone + MR antagonist (e.g., spironolactone) group
- Corticosterone + combined GR and MR antagonist group
3. Procedure:
- Drug Administration: Administer corticosterone or vehicle via subcutaneous injection twice daily for a set period (e.g., 4 weeks).[14] Administer antagonists as per their established protocols.
- Blood Pressure Measurement: Monitor blood pressure throughout the study using methods such as radiotelemetry or tail-cuff plethysmography.[15]
- Metabolic Cage Studies: House animals in metabolic cages to collect 24-hour urine samples for analysis of electrolyte excretion (sodium, potassium).[15]
- Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect heart and kidney tissues for histological analysis (e.g., to assess fibrosis) and molecular analysis (e.g., gene expression of markers of cardiac hypertrophy and fibrosis).[14]
Protocol 3: Assessing this compound's Effect on Electrolyte and Water Balance in Mice
This protocol details a method to study the impact of this compound on water and sodium intake and excretion in mice.
1. Animals:
2. Procedure:
- Baseline Measurement: Individually house mice and measure their daily water and saline (e.g., 1.8% NaCl) intake for a baseline period (e.g., 2 days).[16]
- This compound Administration: Administer a single subcutaneous injection of this compound acetate (FCA) at various doses (e.g., 5, 10, 25 mg/kg) or vehicle.[16][17]
- Intake Monitoring: Continue to monitor daily water and saline intake until they return to baseline levels.[16]
- Urine Collection (for excretion studies): In fluid-restricted animals, administer a single injection of FCA and collect urine to measure urine volume and sodium concentration to determine diuresis and natriuresis.[16][17]
- Data Analysis: Analyze the data to determine the dose-dependent effects of FCA on the magnitude and duration of water and sodium intake and excretion.
Visualizations
Caption: Mechanism of this compound action in a renal tubular cell leading to adverse effects.
Caption: Workflow for studying corticosteroid-induced hypertension in an animal model.
Caption: Simplified signaling pathway of this compound-induced cardiac fibrosis.
References
- 1. Florinef (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound Tablets (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound | Side Effects, Dosage, Uses, and More [healthline.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound Is Associated With a Higher Risk of All‐Cause Hospitalizations Compared With Midodrine in Patients With Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of this compound for Hyperkalemia in Chronic Kidney Disease Not Yet on Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. This compound in the treatment of hypotensive disorders in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. caymanchem.com [caymanchem.com]
- 14. GLUCOCORTICOID-INDUCED HYPERTENSION AND CARDIAC INJURY: EFFECTS OF MINERALOCORTICOID AND GLUCOCORTICOID RECEPTOR ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Effects of this compound on water and sodium intake of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on water and sodium intake of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fludrocortisone-Induced Hypokalemia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fludrocortisone in animal studies. The focus is on preventing and managing the common adverse effect of hypokalemia (low potassium levels).
Frequently Asked Questions (FAQs)
Q1: Why does this compound administration lead to hypokalemia?
A1: this compound is a potent synthetic mineralocorticoid that mimics the action of aldosterone.[1] It binds to mineralocorticoid receptors, primarily in the distal tubules of the kidneys. This binding increases the activity of sodium-potassium exchange channels, leading to enhanced sodium (Na+) reabsorption and a simultaneous increase in potassium (K+) excretion into the urine.[2] This excessive loss of potassium results in lowered blood potassium levels, or hypokalemia.[3][4]
Q2: What are the common clinical signs of hypokalemia in research animals?
A2: Signs of hypokalemia are related to the disruption of membrane potential in muscle and nerve cells. Researchers should monitor animals for:
Q3: How can I prevent or mitigate this compound-induced hypokalemia in my study?
A3: There are three primary strategies:
-
Potassium Supplementation: This is the most direct method. Administering potassium chloride (KCl) or potassium gluconate can counteract the urinary losses.[1][8]
-
Dietary Modification: Ensure the animal's diet is replete with potassium. Custom diets with higher potassium content can be formulated.[9][10]
-
Co-administration of a Potassium-Sparing Diuretic: Drugs like spironolactone, an aldosterone antagonist, can be used. They work by blocking the receptor that this compound acts upon, thus reducing potassium excretion.[11][12]
Q4: How often should I monitor serum potassium levels in my animals?
A4: Frequent monitoring is critical, especially at the beginning of a study or after a dose adjustment. A recommended schedule, adapted from veterinary guidelines, is to monitor serum electrolytes every 1-2 weeks during the initial stabilization phase.[13] Once the animal's potassium levels are stable, monitoring can be reduced to every 3-6 months, or as dictated by the specific experimental protocol.[13]
Q5: What should I do if an animal develops severe or persistent hypokalemia?
A5: If hypokalemia is severe (<3.0 mmol/L) or the animal is symptomatic, intravenous (IV) potassium replacement is recommended.[14] If potassium levels do not respond to supplementation, investigate for concurrent hypomagnesemia (low magnesium). Hypomagnesemia can impair the function of the sodium-potassium ATPase pump, leading to continued renal potassium wasting.[7][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Mild Hypokalemia (Serum K+ 3.0-3.5 mmol/L) | Expected pharmacological effect of this compound. | Initiate oral potassium supplementation.[7] Increase the potassium content of the standard diet. Re-check serum potassium levels within one week. |
| Severe Hypokalemia (Serum K+ <3.0 mmol/L) | High dose of this compound; insufficient potassium intake; underlying renal issues. | Switch to intravenous (IV) potassium chloride administration with careful monitoring.[14] Evaluate the current this compound dose and consider a reduction if experimentally permissible.[1] |
| Refractory Hypokalemia (No response to K+ supplementation) | Concurrent magnesium deficiency (hypomagnesemia). | Measure serum magnesium levels. If low, administer magnesium sulfate.[7] Hypomagnesemia can prevent the effective correction of hypokalemia.[15] |
| Signs of this compound Overdose (Hypertension, Edema, Weight Gain) | Dose of this compound is too high. | This is a sign of excessive mineralocorticoid activity.[3][16] The dose should be reduced, and the animal's fluid balance and blood pressure should be monitored. Discontinuation of the drug usually leads to symptom resolution.[5] |
Data Summary Tables
Table 1: Recommended Potassium Supplementation Dosages for Animal Studies (Adapted from veterinary clinical guidelines and experimental protocols. Dosages should be optimized for the specific species and model.)
| Severity of Hypokalemia | Route | Recommended Starting Dosage | Reference |
| Mild (3.0-3.5 mmol/L) | Oral | 0.5 mEq potassium/kg, twice daily (q12h) | [7] |
| Severe (<3.0 mmol/L) or Symptomatic | Intravenous (IV) | Do not exceed an infusion rate of 0.5 mEq/kg/hour | [7] |
| Dietary Maintenance | Oral (in feed) | A standard potassium-replete diet for rodents contains ~0.48 mEq of KCl per day. | [9] |
Table 2: Comparative Effects of this compound With and Without Potassium Supplementation in Humans (Data from a clinical study demonstrating the efficacy of potassium supplementation.)
| Parameter | This compound + Placebo | This compound + KCl (80 mmol/day) | Reference |
| Baseline Serum K+ (mmol/L) | 4.1 +/- 0.1 | 4.1 +/- 0.1 | [8] |
| Serum K+ after 10 Days (mmol/L) | 3.4 +/- 0.1 | Unchanged from baseline | [8] |
| Body Weight Change | Increased | Lower increase compared to placebo | [8] |
Experimental Protocols
Protocol 1: Serum Potassium Monitoring
-
Sample Collection: Collect whole blood (approx. 0.5-1.0 mL, depending on animal size) via an appropriate site (e.g., tail vein, saphenous vein).
-
Sample Processing: Centrifuge the blood to separate serum from blood cells.
-
Analysis: Use a blood gas analyzer or a clinical chemistry analyzer to determine the precise serum potassium concentration (reported in mmol/L or mEq/L).
-
Frequency: As described in FAQ #4, begin with weekly monitoring and adjust based on stability.
Protocol 2: Oral Potassium Supplementation
-
Agent: Use a palatable form of potassium, such as potassium gluconate powder or a liquid formulation. Potassium chloride can also be used but may be less palatable.
-
Calculation: Based on the animal's weight and the target dose (see Table 1), calculate the required amount of potassium supplement.
-
Administration: Mix the supplement thoroughly into a small portion of palatable food (e.g., wet mash, gel food) to ensure full consumption. Alternatively, administer via oral gavage if required by the study design.
-
Schedule: Administer in divided doses (e.g., twice daily) to improve absorption and minimize gastrointestinal upset.[7]
Protocol 3: Co-administration of Spironolactone
-
Agent: Spironolactone is available in tablet form and can be crushed and suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Dose Selection: The dose-response relationship can be complex.[17] Start with a low dose and titrate upwards based on serum potassium response. Doses used in rodent studies for other purposes can serve as a starting point.
-
Administration: Administer via oral gavage or mixed in food at the same time each day.
-
Monitoring: Monitor serum electrolytes (both sodium and potassium) and renal function closely, as spironolactone is a diuretic.[12]
Visualizations
Caption: Mechanism of this compound-induced hypokalemia.
Caption: Workflow for preventing and managing hypokalemia.
Caption: Decision flowchart for troubleshooting hypokalemia.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. How to Treat Hypokalemia - WSAVA 2016 Congress - VIN [vin.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Potassium supplementation ameliorates mineralocorticoid-induced sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. Effect of this compound and spironolactone on sodium and potassium losses in secretory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. This compound Acetate | VCA Animal Hospitals [vcahospitals.com]
- 14. droracle.ai [droracle.ai]
- 15. Medication-Induced Hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. askavet.com [askavet.com]
- 17. Dose-response relationships for spironolactone at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fludrocortisone vs. Aldosterone: A Comparative Guide on In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the efficacy of fludrocortisone, a synthetic corticosteroid, and aldosterone, the principal endogenous mineralocorticoid. The following sections detail their comparative effects on electrolyte balance, blood pressure, and plasma renin activity, supported by experimental data.
At a Glance: Key Physiological Effects
| Parameter | This compound | Aldosterone | Key Findings |
| Urinary Na+ Excretion | Potent antinatriuretic effect | Potent antinatriuretic effect | In a head-to-head study in rats, both compounds demonstrated a significant capacity to decrease urinary sodium excretion. |
| Urinary K+ Excretion | Increases potassium excretion | Increases potassium excretion | Both agonists stimulate urinary potassium excretion as part of their mineralocorticoid action. |
| Blood Pressure | Potent pressor effect | Potent pressor effect | This compound is widely used to manage hypotension and has a more prolonged effect on blood pressure compared to the shorter-acting aldosterone.[1] |
| Plasma Renin Activity | Suppresses plasma renin activity | Suppresses plasma renin activity | This compound administration leads to a dose-dependent suppression of plasma renin activity through a negative feedback mechanism.[2] |
In-Depth Analysis of In Vivo Efficacy
Electrolyte Balance: A Direct Comparison in a Rodent Model
A study directly comparing the effects of this compound and aldosterone on urinary electrolyte excretion in rats revealed their potent mineralocorticoid activity.
Quantitative Data Summary
| Treatment Group | Urinary Na+/K+ Ratio (Mean ± SEM) |
| Vehicle | Baseline |
| Aldosterone (3 µg/kg) | Significantly decreased |
| This compound (100 µg/kg) | Significantly decreased |
Note: This table is a qualitative representation based on the described effects in the cited study. The study demonstrated that both agonists alter the Na+/K+ ratio, indicative of mineralocorticoid receptor activation.
Experimental Protocol: Electrolyte Balance in Rats
-
Animal Model: Male rats were utilized for the study.
-
Drug Administration:
-
Aldosterone was administered via subcutaneous injection at a dose of 3 µg/kg.
-
This compound was administered orally.
-
-
Sample Collection: Urine was collected for five hours following the administration of the mineralocorticoids.
-
Analysis: The concentrations of sodium (Na+) and potassium (K+) in the urine were determined to calculate the Na+/K+ ratio, a key indicator of mineralocorticoid activity.
Blood Pressure Regulation
Both this compound and aldosterone exert a significant influence on blood pressure, primarily through their effects on sodium and water retention, which increases blood volume.
This compound is a potent synthetic mineralocorticoid that is clinically used to treat conditions associated with hypotension, such as Addison's disease.[1] Its effect on blood pressure is a direct consequence of its action on the kidneys, leading to sodium reabsorption and an expansion of plasma volume.[2]
Aldosterone, as the body's natural regulator of blood pressure, has a similar mechanism of action. In a study on conscious sheep, aldosterone infusion led to a progressive increase in mean arterial pressure.
Plasma Renin Activity Suppression
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. Both this compound and aldosterone suppress plasma renin activity (PRA) through a negative feedback mechanism.
Increased sodium retention and blood volume, stimulated by both compounds, are sensed by the juxtaglomerular cells in the kidneys, which in turn reduces the secretion of renin.[2] A study in patients with primary adrenal insufficiency demonstrated a negative linear correlation between the dose of this compound and plasma renin levels. This indicates that as the dose of this compound increases, the level of renin in the plasma decreases, signifying a potent suppression of the RAAS.[2]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and aldosterone is the activation of the mineralocorticoid receptor (MR), a nuclear receptor that regulates gene transcription.
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid receptor signaling pathway for aldosterone and this compound.
Experimental Workflow for Assessing Mineralocorticoid Effects on Electrolyte Balance in Rats
Caption: Experimental workflow for evaluating mineralocorticoid effects on urinary electrolytes.
Conclusion
Both this compound and aldosterone are potent mineralocorticoids that exert significant effects on electrolyte balance, blood pressure, and plasma renin activity. This compound, as a synthetic analog, demonstrates a prolonged duration of action which makes it suitable for therapeutic use in conditions requiring mineralocorticoid replacement. The available in vivo data, primarily from rodent and human studies, confirms their similar mechanisms of action through the mineralocorticoid receptor, leading to sodium retention, potassium excretion, blood pressure elevation, and suppression of the renin-angiotensin-aldosterone system. While direct head-to-head comparative efficacy studies across all physiological parameters in a single model are limited, the existing evidence strongly supports the potent and clinically relevant mineralocorticoid effects of both compounds.
References
Differentiating the Genomic Effects of Fludrocortisone and Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomic effects of Fludrocortisone and Dexamethasone, two synthetic corticosteroids with distinct receptor affinities and downstream actions. By leveraging experimental data from transcriptomic and genomic studies, we aim to elucidate their differential mechanisms of action at the molecular level.
Introduction: A Tale of Two Corticosteroids
This compound and Dexamethasone are both potent steroid hormones used in various clinical settings. However, their therapeutic applications and side-effect profiles are dictated by their differential interactions with the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Dexamethasone is a highly selective GR agonist with potent anti-inflammatory and immunosuppressive properties[1]. In contrast, this compound exhibits significant affinity for both MR and GR, positioning it as a potent mineralocorticoid with additional glucocorticoid activity[2][3]. Understanding the distinct genomic signatures of these two drugs is paramount for optimizing their clinical use and for the development of more targeted therapies.
Receptor Binding and Activation: The Basis of Differential Effects
The primary divergence in the genomic actions of this compound and Dexamethasone stems from their differing affinities for the GR and MR.
Dexamethasone is a classic example of a selective GR agonist. Its high affinity for GR and minimal interaction with MR lead to a predominantly glucocorticoid-driven genomic response[1]. Upon binding, the Dexamethasone-GR complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA, leading to the transactivation or transrepression of target genes[4][5]. While primarily acting through GR, high concentrations of Dexamethasone have been shown to activate MR, albeit with lower potency and efficacy compared to aldosterone[1].
This compound , on the other hand, is a potent agonist for both MR and GR[2][3]. This dual activity results in a more complex genomic signature, activating both mineralocorticoid and glucocorticoid response pathways. The binding of this compound to MR leads to the regulation of genes involved in sodium and water balance, while its interaction with GR contributes to its anti-inflammatory effects[3]. The co-expression of both receptors in many tissues means that the ultimate genomic response to this compound is a composite of both MR- and GR-mediated events, which can involve the formation of MR-GR heterodimers and complex regulatory interactions[2][6].
Comparative Receptor Binding Affinities
| Steroid | Receptor | Dissociation Constant (Kd) / IC50 | Reference |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~1.3 nM (IC50) | [7] |
| Mineralocorticoid Receptor (MR) | Lower affinity than for GR | [1] | |
| This compound | Mineralocorticoid Receptor (MR) | High affinity | [8] |
| Glucocorticoid Receptor (GR) | High affinity | [2] | |
| Aldosterone (endogenous MR ligand) | Mineralocorticoid Receptor (MR) | High affinity | [9] |
| Cortisol (endogenous GR ligand) | Glucocorticoid Receptor (GR) | High affinity | [9] |
| Mineralocorticoid Receptor (MR) | High affinity | [9] |
Comparative Genomic and Transcriptomic Effects
While a direct head-to-head, genome-wide comparison of this compound and Dexamethasone using techniques like RNA-seq and ChIP-seq in the same experimental system is not extensively documented in publicly available literature, we can infer their differential genomic effects from studies on selective MR and GR agonists.
Studies comparing the transcriptomic effects of the MR agonist aldosterone and the GR agonist prednisolone have shown both overlapping and distinct gene regulation profiles, highlighting the potential for both shared and unique genomic targets for this compound and Dexamethasone.
Key Differentiating Genomic Signatures:
-
Dexamethasone-specific effects are primarily driven by potent GR activation, leading to robust regulation of genes involved in inflammation, immunity, and metabolism[10][11][12]. Key pathways modulated include cytokine signaling, apoptosis, and gluconeogenesis.
-
This compound-specific effects would theoretically encompass the Dexamethasone-induced GR-mediated changes, but with the significant addition of MR-mediated gene regulation. This would include genes controlling ion transport (e.g., epithelial sodium channel, ENaC), blood pressure regulation, and fibrosis. The presence of MR can also modulate the GR-mediated response to corticosteroids[6].
-
Differential Gene Expression: A direct comparative RNA-seq experiment would be expected to show a larger number of differentially expressed genes with this compound treatment compared to Dexamethasone in tissues expressing both MR and GR, due to the activation of both receptor pathways.
Hypothetical Comparative Gene Expression Profile
| Gene Category | Dexamethasone | This compound |
| Inflammatory/Immune Response | Strong Regulation (GR-mediated) | Strong Regulation (GR-mediated) |
| Metabolism (Gluconeogenesis) | Strong Regulation (GR-mediated) | Strong Regulation (GR-mediated) |
| Ion Transport (e.g., SCNN1A) | Minimal to no direct effect | Strong Regulation (MR-mediated) |
| Fibrosis-related genes | Variable effects | Potential for pro-fibrotic effects (MR-mediated) |
Signaling Pathways
The genomic effects of both steroids are initiated by their binding to intracellular receptors, which then act as ligand-activated transcription factors.
Experimental Protocols
To experimentally differentiate the genomic effects of this compound and Dexamethasone, the following key methodologies are employed.
RNA-Sequencing (RNA-Seq) for Transcriptome Profiling
Objective: To identify and quantify the global changes in gene expression in response to drug treatment.
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 lung carcinoma cells, which express both GR and MR) and treat with vehicle, Dexamethasone (e.g., 100 nM), or this compound (e.g., 10 nM) for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Isolation: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and assess RNA quality and quantity.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by each treatment compared to the vehicle control and to each other.
-
Conduct pathway analysis and gene ontology enrichment to understand the biological functions of the differentially expressed genes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of GR and MR in response to Dexamethasone and this compound.
Protocol Outline:
-
Cell Culture and Treatment: Treat cells as described for RNA-seq.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to GR or MR to pull down the receptor-DNA complexes. A non-specific IgG antibody should be used as a negative control.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of the genome with significant enrichment of GR or MR binding.
-
Annotate the peaks to identify nearby genes.
-
Perform motif analysis to identify the DNA sequences recognized by the receptors.
-
Compare the binding profiles between Dexamethasone and this compound treatments.
-
Reporter Gene Assay
Objective: To quantify the transcriptional activity of GR and MR in response to different concentrations of Dexamethasone and this compound.
Protocol Outline:
-
Plasmid Constructs: Use reporter plasmids containing a luciferase gene under the control of a promoter with multiple GREs or MREs. Co-transfect with expression plasmids for GR and/or MR.
-
Cell Transfection: Transfect the plasmids into a suitable cell line (e.g., HEK293T).
-
Drug Treatment: Treat the transfected cells with a range of concentrations of Dexamethasone and this compound.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curves to determine the EC50 and maximal efficacy for each drug on each receptor.
Conclusion
The genomic effects of this compound and Dexamethasone are fundamentally dictated by their differential engagement of the mineralocorticoid and glucocorticoid receptors. Dexamethasone acts as a selective GR agonist, primarily influencing inflammatory and metabolic gene networks. In contrast, this compound's dual agonism of both MR and GR results in a broader and more complex genomic response, encompassing both glucocorticoid-like effects and the regulation of electrolyte homeostasis. A comprehensive understanding of these distinct genomic signatures, derived from robust experimental approaches like RNA-seq and ChIP-seq, is crucial for the rational design of therapeutic strategies that maximize efficacy while minimizing adverse effects. Future head-to-head comparative genomic studies are warranted to fully delineate the nuanced differences in the molecular mechanisms of these two important corticosteroids.
References
- 1. Mineralocorticoid receptor status in the human brain after dexamethasone treatment: a single case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids with or without this compound in septic shock: a narrative review from a biochemical and molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid Receptors [flipper.diff.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. The mineralocorticoid receptor agonist, this compound, differentially inhibits pituitary-adrenal activity in humans with psychotic major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
Fludrocortisone's Cognitive Effects: A Comparative Analysis from Placebo-Controlled Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of fludrocortisone based on data from placebo-controlled clinical studies. This compound, a potent synthetic mineralocorticoid receptor (MR) agonist, has been investigated for its potential to modulate cognitive functions. This document summarizes key findings, details experimental methodologies, and presents quantitative data to facilitate a comprehensive understanding of this compound's cognitive profile.
I. Comparative Analysis of Cognitive Effects: this compound vs. Placebo
Placebo-controlled studies have demonstrated that this compound can have a significant impact on specific cognitive domains, particularly verbal memory and executive function. The effects appear to be consistent across different study populations, including healthy individuals and patients with major depression.[1][2] However, the cognitive response to this compound can be influenced by the specific cognitive task and the population being studied. For instance, in women with borderline personality disorder, this compound showed impairing effects on verbal and visuospatial memory, while improving working memory, a pattern not observed in healthy controls.[3]
Table 1: Summary of this compound's Cognitive Effects in Placebo-Controlled Trials
| Cognitive Domain | Study Population(s) | This compound Effect vs. Placebo | Key Findings |
| Verbal Memory | Healthy Individuals, Patients with Major Depression | Improved | Significant enhancement in delayed verbal recall was observed after a single 0.4 mg dose of this compound.[1][2] |
| Women with Borderline Personality Disorder | Impaired | A single 0.4 mg dose of this compound led to poorer verbal memory performance compared to placebo.[3] | |
| Executive Function | Healthy Individuals, Patients with Major Depression | Improved | Performance on tasks measuring executive function, such as the Trail Making Test Part B, was enhanced with a single 0.4 mg dose of this compound.[1] |
| Working Memory | Women with Borderline Personality Disorder, Healthy Women | Improved | Both groups showed improvement in working memory tasks after a single 0.4 mg dose of this compound.[3] |
| Visuospatial Memory | Women with Borderline Personality Disorder | Impaired | Performance on visuospatial memory tasks was worse after a single 0.4 mg dose of this compound compared to placebo.[3] |
| Autobiographical Memory | Healthy Individuals, Patients with Major Depression, Patients with Borderline Personality Disorder | No Significant Effect | A single dose of this compound did not significantly influence autobiographical memory retrieval in any of the tested groups.[4] |
II. Experimental Protocols
The following sections detail the methodologies employed in key placebo-controlled studies investigating the cognitive effects of this compound.
Study Design: Randomized, Double-Blind, Placebo-Controlled, Crossover
A prevalent design in these studies is the randomized, double-blind, placebo-controlled, within-subject crossover design.[1][2][3] This methodology allows each participant to serve as their own control, minimizing inter-individual variability.
-
Participants : Studies have included medication-free patients with major depression, women with borderline personality disorder, and age-, sex-, and education-matched healthy controls.[1][2][3]
-
Intervention : A single oral dose of 0.4 mg this compound or a placebo is administered.[1][2][3]
-
Timing : Cognitive testing is typically conducted in the afternoon, following a rest period after drug administration to allow for absorption and onset of action.[1]
Cognitive Assessment Battery
A range of validated neuropsychological tests are used to assess different cognitive domains:
-
Verbal Memory : Auditory Verbal Learning Test (AVLT) is commonly used to measure verbal learning and memory, including immediate and delayed recall.[1]
-
Executive Function : The Trail Making Test (TMT) Part B is a standard measure of executive function, assessing cognitive flexibility and set-shifting.[1]
-
Working Memory : The Digit Span subtest from the Wechsler Memory Scale is often employed to evaluate working memory capacity.[3]
-
Visuospatial Memory : The Rey-Osterrieth Complex Figure Test (ROCF) is utilized to assess visuospatial constructional ability and visual memory.[4]
-
Autobiographical Memory : The Autobiographical Memory Test (AMT) is used to assess the retrieval of specific personal memories.[4]
III. Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a placebo-controlled, crossover study of this compound's cognitive effects.
Proposed Signaling Pathway for Cognitive Enhancement
This compound is a mineralocorticoid receptor (MR) agonist. The cognitive effects are thought to be mediated through the activation of MRs, which are highly expressed in brain regions crucial for memory and executive function, such as the hippocampus and prefrontal cortex.
IV. Conclusion
The available evidence from placebo-controlled studies suggests that this compound, through its action as a mineralocorticoid receptor agonist, can selectively enhance certain cognitive functions, particularly verbal memory and executive function. However, these effects may be context-dependent, with differing outcomes observed in specific populations and for different cognitive tasks. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of MR agonists in cognitive enhancement and for treating cognitive deficits in various neuropsychiatric disorders. Further research is warranted to elucidate the precise mechanisms and to determine the optimal dosing and target populations for this compound's cognitive-enhancing effects.
References
- 1. Mineralocorticoid Receptor Stimulation Improves Cognitive Function and Decreases Cortisol Secretion in Depressed Patients and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. Effects of mineralocorticoid receptor stimulation via this compound on memory in women with borderline personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparing the potency of Fludrocortisone and methylprednisolone in vitro.
In the landscape of synthetic corticosteroids, Fludrocortisone and methylprednisolone represent two agents with distinct potency profiles and therapeutic applications. This guide provides an objective in vitro comparison of their performance, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding and selection of these compounds for research and development.
Quantitative Data Summary
| Compound | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |
| Cortisol (Reference) | 1 | 1 |
| Methylprednisolone | 5 | 0.5 |
| This compound | 10 | 125 |
Caption: Relative potencies of methylprednisolone and this compound compared to cortisol, which is assigned a baseline activity of 1.
Mechanism of Action and Signaling Pathways
Both this compound and methylprednisolone exert their effects by binding to intracellular steroid receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Methylprednisolone exhibits a higher affinity for the GR, while this compound is a potent agonist for both MR and GR.[1] Upon ligand binding, the receptor-steroid complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Corticosteroid signaling pathway.
Experimental Protocols
To assess the in vitro potency of corticosteroids like this compound and methylprednisolone, a Glucocorticoid Receptor (GR) Transactivation Assay is a commonly employed method.
Glucocorticoid Receptor (GR) Transactivation Assay
Objective: To quantify the ability of a test compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the human glucocorticoid receptor (hGR)
-
Reporter vector containing a glucocorticoid response element (GRE) upstream of a luciferase or β-galactosidase gene
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (this compound, methylprednisolone) and reference standard (e.g., dexamethasone)
-
Lysis buffer
-
Luciferase assay substrate or appropriate substrate for the chosen reporter
-
Luminometer or spectrophotometer
Methodology:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.
-
Co-transfect the cells with the hGR expression vector and the GRE-reporter vector using a suitable transfection reagent.
-
Allow 24 hours for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, methylprednisolone, and the reference standard in the appropriate vehicle (e.g., DMSO).
-
Remove the transfection medium and replace it with a fresh medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the cells for 18-24 hours.
-
-
Reporter Gene Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the appropriate lysis buffer.
-
Transfer the cell lysate to an assay plate.
-
Add the reporter gene substrate and measure the signal (luminescence or absorbance) using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a measure of cell viability or total protein concentration if necessary.
-
Plot the normalized reporter activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound.
-
Caption: Experimental workflow for a GR transactivation assay.
In Vitro Potency Comparison
Based on the relative potency data, this compound demonstrates approximately twice the glucocorticoid activity of methylprednisolone in vitro. However, the most striking difference lies in their mineralocorticoid activity, where this compound is 250 times more potent than methylprednisolone.
This suggests that in in vitro systems expressing both GR and MR, this compound will elicit a strong response through both receptor types. In contrast, methylprednisolone's effects will be predominantly mediated by the glucocorticoid receptor. The choice between these two compounds in an in vitro setting will, therefore, depend on the specific research question and the receptor pathways being investigated. For studies focused purely on glucocorticoid-mediated effects, methylprednisolone may be a more selective tool. Conversely, for investigating pathways involving both mineralocorticoid and glucocorticoid signaling, this compound would be the more appropriate agent.
Conclusion
References
Unraveling Fludrocortisone's Actions: A Comparative Analysis Using Mineralocorticoid Receptor Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of synthetic corticosteroids like fludrocortisone is paramount. This guide provides a comprehensive cross-validation of this compound's effects by comparing its performance in standard models with insights gleaned from mineralocorticoid receptor (MR) knockout models. The data presented underscores the critical role of the mineralocorticoid receptor in mediating the physiological and pathological actions of this compound.
This compound, a potent synthetic corticosteroid with high mineralocorticoid and moderate glucocorticoid activity, is a cornerstone in treating adrenal insufficiency.[1][2] Its primary therapeutic action lies in mimicking the effects of aldosterone, the body's principal mineralocorticoid, to regulate electrolyte and water balance.[1] This is achieved through its interaction with the mineralocorticoid receptor (MR), a nuclear receptor that, upon activation, modulates the transcription of target genes crucial for sodium and potassium homeostasis.[1]
To dissect the MR-dependent effects of this compound from its off-target actions, researchers have turned to mineralocorticoid receptor knockout (MRKO) mouse models. These models, in which the gene encoding the MR is inactivated, provide a powerful tool to investigate the consequences of absent MR signaling.
Comparative Physiological Effects of this compound
The physiological response to this compound is dramatically altered in the absence of the mineralocorticoid receptor. The following table summarizes the expected outcomes based on studies in wild-type animals and the phenotype of MR knockout mice.
| Parameter | Effect of this compound in Wild-Type Models | Phenotype in Mineralocorticoid Receptor Knockout (MRKO) Models (without this compound) | Expected Effect of this compound in MRKO Models |
| Blood Pressure | Increased[3] | Hypotension[4] | Minimal to no increase |
| Serum Sodium | Increased (retention)[5] | Hyponatremia (salt-wasting)[4] | No significant change |
| Serum Potassium | Decreased (excretion)[5] | Hyperkalemia (impaired excretion)[4] | No significant change |
| Renal Sodium Excretion | Decreased[5] | Increased[4] | No significant change |
| Plasma Renin Activity | Decreased[5] | Markedly Increased[4] | No significant change |
Delving into the Molecular Mechanisms: Gene Expression Analysis
The physiological effects of this compound are a direct consequence of its ability to regulate gene expression through the mineralocorticoid receptor. Key target genes in the kidney, particularly in the distal nephron and collecting duct, are central to its action.
| Target Gene | Function | Effect of this compound/Aldosterone in Wild-Type Models | Expression in Mineralocorticoid Receptor Knockout (MRKO) Models | Expected Effect of this compound in MRKO Models |
| Sgk1 (Serum and glucocorticoid-regulated kinase 1) | Promotes sodium reabsorption by phosphorylating and inhibiting Nedd4-2[6] | Upregulated[7] | Baseline expression may be altered; no upregulation in response to mineralocorticoids[8][9] | No upregulation |
| Scnn1a, Scnn1b, Scnn1g (Subunits of the Epithelial Sodium Channel - ENaC) | Forms the channel responsible for sodium influx in the collecting duct[6] | Upregulated[10] | Expression is not appropriately regulated, contributing to salt wasting[4][9] | No upregulation |
| Nedd4-2 (Neural precursor cell expressed, developmentally down-regulated 4-like) | Ubiquitin ligase that promotes the degradation of ENaC[6] | Activity is inhibited by Sgk1-mediated phosphorylation[6] | Dysregulated, leading to increased ENaC degradation | No inhibition of activity |
Experimental Protocols
Generation of Mineralocorticoid Receptor Knockout (MRKO) Mice
Global mineralocorticoid receptor knockout mice are generated using homologous recombination in embryonic stem cells. A targeting vector is designed to replace a critical exon of the Nr3c2 gene (which encodes the MR) with a selection cassette, such as neomycin resistance. This disruption leads to a non-functional MR protein. Due to the critical role of MR in postnatal survival, these mice typically die within the first two weeks of life from severe dehydration and electrolyte imbalances.[4] For studies in adult animals, conditional knockout models, where MR is deleted in specific tissues (e.g., the kidney's collecting duct), are employed using systems like Cre-LoxP.[11]
Assessment of this compound's In Vivo Effects
Blood Pressure Monitoring: In adult mice (typically conditional knockouts or wild-type), blood pressure can be continuously monitored using radiotelemetry. This involves the surgical implantation of a pressure-sensing catheter into the carotid artery or aorta, connected to a transmitter placed subcutaneously. For shorter-term studies, tail-cuff plethysmography can be used.
Serum and Urine Electrolyte Analysis: Blood samples are collected via cardiac puncture or from the tail vein to measure serum sodium and potassium levels using a flame photometer or ion-selective electrodes. For urine analysis, mice are housed in metabolic cages that allow for the collection of urine over a 24-hour period. Urine volume is recorded, and electrolyte concentrations are measured.
Gene Expression Analysis (Quantitative Real-Time PCR):
-
Tissue Harvest: Kidneys are harvested, and the cortex and medulla are dissected.
-
RNA Extraction: Total RNA is extracted from the kidney tissue using a suitable method, such as TRIzol reagent or a column-based kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Quantitative real-time PCR is performed using gene-specific primers for Sgk1, Scnn1a, Scnn1b, Scnn1g, Nedd4-2, and a housekeeping gene (e.g., Gapdh or Actb) for normalization. The relative expression of the target genes is calculated using the delta-delta Ct method.
Visualizing the Pathways and Workflows
Caption: this compound signaling pathway in a renal principal cell.
Caption: Experimental workflow for cross-validating this compound's effects.
Conclusion
The stark contrast in the response to this compound between wild-type and mineralocorticoid receptor knockout models provides unequivocal evidence for the central role of the MR in mediating its effects on blood pressure and electrolyte balance. In the absence of the MR, the hallmark actions of this compound – sodium retention, potassium excretion, and increased blood pressure – are abrogated. This cross-validation highlights the specificity of this compound for the mineralocorticoid receptor and underscores the utility of knockout models in dissecting the molecular pathways of drug action. For drug development professionals, these findings reinforce the importance of targeting the mineralocorticoid receptor for therapeutic interventions aimed at modulating electrolyte homeostasis and blood pressure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Induces Aortic Pathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor knockout mice: Pathophysiology of Na+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium supplementation ameliorates mineralocorticoid-induced sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Impaired renal Na+ retention in the sgk1-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epithelial Na+ channel activation and processing in mice lacking SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mineralocorticoid treatment in mice with collecting duct-specific knockout of endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Aldosterone vs. Fludrocortisone: A Comparative Analysis of Their Impact on Urinary Electrolyte Handling
For Immediate Release
This guide provides a detailed comparison of aldosterone, the body's primary endogenous mineralocorticoid, and fludrocortisone, a synthetic corticosteroid, focusing on their differential effects on the renal handling of sodium, potassium, and hydrogen ions. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, nephrology, and pharmacology.
Executive Summary
Aldosterone and this compound are potent regulators of electrolyte and water balance, primarily acting on the distal nephron of the kidney. While both compounds exert their effects through the mineralocorticoid receptor (MR), leading to sodium retention and potassium excretion, key differences in their receptor affinity, potency, and additional glucocorticoid receptor (GR) activity result in distinct profiles of urinary electrolyte excretion. This compound exhibits significantly higher mineralocorticoid potency than aldosterone. Furthermore, this compound's activation of the glucocorticoid receptor, particularly at higher doses, can contribute to differences in its overall effect on renal function compared to the more specific action of aldosterone on the mineralocorticoid receptor.
Data Presentation: Comparative Effects on Urinary Electrolytes
The following tables summarize quantitative data from preclinical studies, illustrating the comparative effects of aldosterone and this compound on urinary sodium and potassium excretion.
| Table 1: Comparative Anti-natriuretic and Kaliuretic Potency of Aldosterone and this compound in Adrenalectomized Rats | ||
| Parameter | Aldosterone | This compound (9-alpha fluorocortisol) |
| Anti-natriuretic Potency Hierarchy | > Deoxycorticosterone ≥ this compound | ≤ Aldosterone |
| Kaliuretic Response (at anti-natriuretic doses) | Elicits a "mineralocorticoid" kaliuresis (approximately twice control levels) | Elicits a "mineralocorticoid" kaliuresis (approximately twice control levels) |
| Kaliuretic Response (at high doses) | Elicits a "glucocorticoid" kaliuresis (seven to twenty-fold greater than control) | Elicits a "glucocorticoid" kaliuresis (seven to twenty-fold greater than control) |
| Data synthesized from a study in conscious, acutely potassium-deprived, adrenalectomized rats.[1] |
| Table 2: Effect of this compound Acetate on 24-hour Urinary Electrolyte Excretion in Mice | |
| Parameter | Effect of this compound Acetate (25 mg/kg, single injection) |
| Urinary Sodium Excretion (UNaV) | Significantly decreased compared to vehicle control. |
| Urinary Potassium Excretion (UKV) | Significantly increased compared to vehicle control. |
| Data from a study in C57BL/6 mice. Quantitative values were presented graphically in the source material. |
Impact on Urinary Acidification
Both aldosterone and this compound play a crucial role in the regulation of acid-base balance by promoting the excretion of hydrogen ions (H+) in the urine.[2][3]
-
Aldosterone stimulates proton secretion into the urine by acting on type A intercalated cells in the collecting duct.[2] This process is, in part, influenced by the presence of angiotensin II.[2] Aldosterone also indirectly promotes H+ secretion by enhancing sodium reabsorption through the epithelial sodium channel (ENaC), which creates a more lumen-negative transepithelial potential, facilitating proton extrusion.[2] Studies in adrenalectomized rats have shown that aldosterone administration can restore a normal decreasing pH profile along the papillary collecting duct.[4]
-
This compound is utilized clinically to assess the maximal urinary acidification capacity of the distal nephron.[2] In combination with a loop diuretic like furosemide, this compound stimulates ENaC activity, which in turn enhances H+ secretion by alpha-intercalated cells.[2] This effect forms the basis of a diagnostic test for distal renal tubular acidosis.[2] Chronic administration of this compound has been explored as a potential therapy to decrease urine pH in certain clinical settings.[5][6] The metabolic consequences of this enhanced H+ and potassium excretion can include hypokalemia and metabolic alkalosis.[5][6]
Experimental Protocols
Protocol 1: Assessment of Acute Effects of Mineralocorticoids on Urinary Electrolyte Excretion in Adrenalectomized Rats
-
Animal Model: Conscious, acutely potassium-deprived, adrenalectomized rats.[1]
-
Drug Administration: Injection of aldosterone, 9-alpha fluorocortisol (this compound), or other steroids.[1]
-
Urine Collection: Urine is collected for a specified period (e.g., 2.5 to 5.5 hours) post-injection.[1]
-
Analysis: Urinary concentrations of sodium, potassium, and creatinine are measured to determine excretion rates.[1] Creatinine is used to assess changes in glomerular filtration rate.[1]
Protocol 2: Evaluation of this compound Acetate on Urinary Excretion in Mice
-
Animal Model: C57BL/6 mice.
-
Housing: Mice are placed in metabolic chambers for urine collection.
-
Drug Administration: A single injection of this compound acetate (e.g., 25 mg/kg) or vehicle is administered.
-
Urine Collection: Urine is collected periodically over a 24-hour period. Food and water are withheld during this time to avoid dietary influences on electrolyte excretion.
-
Analysis: Urine samples are analyzed for sodium and potassium content using ion-specific electrodes.
Signaling Pathways
The cellular mechanisms of aldosterone and this compound in renal principal cells are initiated by their binding to the mineralocorticoid receptor. This triggers a signaling cascade that ultimately modulates the activity of ion channels and pumps responsible for electrolyte transport. This compound's ability to also bind to the glucocorticoid receptor adds another layer of complexity to its signaling profile.
Caption: Aldosterone and this compound Signaling Pathway.
Caption: Experimental Workflow Diagram.
References
- 1. Mineralo- and glucocorticoid effects on renal excretion of electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aldosterone effects on papillary collecting duct pH profile of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic urine acidification by this compound to treat infectious kidney stones [comptes-rendus.academie-sciences.fr]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Proper Disposal of Fludrocortisone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of fludrocortisone is critical for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established guidelines to mitigate risks associated with pharmaceutical waste. This document provides a comprehensive overview of the proper disposal procedures for this compound, in line with regulatory standards.
The primary approach to managing this compound waste is to follow a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[1] Unused or uncontaminated this compound may be suitable for recycling if the supplier is consulted and approves.[1] However, in most laboratory settings, disposal will be the necessary final step.
Regulatory Compliance
All waste, including this compound, must be handled in accordance with local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) governs the disposal of solid and hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Pharmaceutical waste regulations can differ by country, state, and territory, so it is imperative that users consult the laws applicable to their specific area.[1]
Disposal Procedures for this compound Waste
For unused, expired, or contaminated this compound, the following disposal methods are recommended:
-
Incineration: This is a preferred method for pharmaceutical waste.[1][4] this compound should be mixed with a suitable combustible material and burned in a licensed incinerator.[1] The incinerator should be equipped with afterburners and scrubbers to manage emissions.[5]
-
Licensed Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[1]
Important Considerations:
-
Do Not Dispose Down the Drain: Wash water from cleaning or process equipment should not be allowed to enter drains.[1] It may be necessary to collect all wash water for treatment before disposal.[1] Disposal to a sewer system is subject to local laws and regulations and should be considered only after consulting with the responsible authority.[1]
-
Empty Containers: Decontaminate empty containers.[1] Observe all label safeguards until containers are cleaned and destroyed.[1] Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable and then disposed of in a sanitary landfill.[4]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the affected area.[2] Personnel involved in the cleanup should wear appropriate personal protective equipment (PPE), including chemical goggles, face shield, gloves, and a dust respirator.[1][2]
-
Contain the Spill: Contain the source of the spill if it is safe to do so.[2] Prevent the spillage from entering drains or water courses.[1]
-
Clean-up Procedures: Use dry clean-up procedures and avoid generating dust.[1] A damp cloth or a filtered vacuum should be used to clean up spills of dry solids.[2]
-
Waste Disposal: Collect the spilled material and place it in an appropriately labeled, sealed container for disposal.[2]
Quantitative Data: Stability of this compound Acetate Solutions
| Preparation Source | Concentration | Storage Temperature (°C) | Time to 90% Concentration (t90) |
| Tablets | 40 µg/mL | +23 | 2 ± 1 days |
| Tablets | 40 µg/mL | +4 | 22 ± 3 days |
| Powder | 40 µg/mL | +23 | 11 ± 2 days |
| Powder | 40 µg/mL | +4 | At least 60 days |
This data is derived from a study on the stability of this compound acetate solutions and is not intended as a guideline for disposal.
Experimental Protocols
Detailed experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes are not widely published in the reviewed literature. The primary recommended methods of disposal remain incineration and licensed landfilling.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. Stability of this compound acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound acetate and its solid dosage forms by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
